Product packaging for 2-Bromo-4'-isopropylbenzophenone(Cat. No.:CAS No. 137327-30-1)

2-Bromo-4'-isopropylbenzophenone

Cat. No.: B145071
CAS No.: 137327-30-1
M. Wt: 303.19 g/mol
InChI Key: PMFLBAZLGUGMGD-UHFFFAOYSA-N
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Description

2-Bromo-4'-isopropylbenzophenone is a useful research compound. Its molecular formula is C16H15BrO and its molecular weight is 303.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrO B145071 2-Bromo-4'-isopropylbenzophenone CAS No. 137327-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFLBAZLGUGMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641763
Record name (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137327-30-1
Record name (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-isopropylbenzophenone (CAS: 137327-30-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4'-isopropylbenzophenone, a substituted diaryl ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document compiles available data and provides informed projections on its synthesis, properties, and potential applications based on the well-established chemistry of the benzophenone scaffold.

Chemical and Physical Properties

This compound, with the molecular formula C₁₆H₁₅BrO, is a viscous, colorless oil at room temperature.[1] Its structure features a benzophenone core with a bromine substituent on one phenyl ring and an isopropyl group on the other. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 137327-30-1[1][2]
Molecular Formula C₁₆H₁₅BrO[2]
Molecular Weight 303.19 g/mol [2]
MDL Number MFCD09801655[1][2]
IUPAC Name (2-bromophenyl)(4-isopropylphenyl)methanone[1]
Physical Form Viscous colorless oil[1]
Purity Typically ≥97%[1]
Storage Store in a dry, room temperature environment.

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, the most probable and widely used method for preparing such diaryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Proposed Synthesis Route: Friedel-Crafts Acylation

The synthesis of this compound can be envisioned through the reaction of cumene (isopropylbenzene) with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction:

Cumene + 2-Bromobenzoyl Chloride --(AlCl₃)--> this compound + HCl

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Friedel-Crafts acylation of similar aromatic compounds.

Materials:

  • Cumene (Isopropylbenzene)

  • 2-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride to the DCM with stirring.

  • Reactant Addition: In the dropping funnel, prepare a solution of 2-bromobenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5 °C.

  • Aromatic Substrate Addition: Following the addition of the acyl chloride, add cumene dropwise to the reaction mixture, again ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by cold water, and then concentrated HCl. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cumene Cumene reaction Friedel-Crafts Acylation cumene->reaction acyl_chloride 2-Bromobenzoyl Chloride acyl_chloride->reaction catalyst AlCl3 (Lewis Acid) catalyst->reaction solvent DCM (Solvent) solvent->reaction temperature 0-5 °C to RT temperature->reaction quench Quenching (Ice/HCl) reaction->quench workup Aqueous Work-up quench->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis Workflow for this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons (multiplets) in the range of 7.2-7.8 ppm. - A septet for the isopropyl -CH proton around 3.0 ppm. - A doublet for the isopropyl -CH₃ protons around 1.2 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around 195 ppm. - Aromatic carbon signals in the range of 125-140 ppm. - Isopropyl -CH carbon signal around 34 ppm. - Isopropyl -CH₃ carbon signals around 24 ppm.
IR Spectroscopy - Strong C=O stretching vibration characteristic of a diaryl ketone around 1660 cm⁻¹. - C-H stretching vibrations of the aromatic rings and isopropyl group around 2850-3100 cm⁻¹. - C-Br stretching vibration in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry - Molecular ion peaks (M⁺ and M+2) with an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 302 and 304. - Fragmentation patterns corresponding to the loss of the bromine atom, the isopropyl group, and the benzoyl moiety.

Applications in Research and Drug Development

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4][5][6] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Substituted benzophenones like this compound serve as valuable building blocks for the synthesis of more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. The isopropyl group can influence the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

Given its structure, this compound could be a key intermediate in the synthesis of novel therapeutic agents. For instance, it could be used to develop inhibitors of specific enzymes or modulators of protein-protein interactions where the diaryl ketone motif is a key pharmacophore.

G cluster_modification Chemical Modification cluster_application Potential Applications start This compound cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->cross_coupling Br as reactive site functionalization Further Functionalization cross_coupling->functionalization lead_gen Lead Compound Generation functionalization->lead_gen sar Structure-Activity Relationship (SAR) Studies lead_gen->sar target Novel Therapeutic Agents sar->target

References

An In-depth Technical Guide on the Physical Properties of (2-bromophenyl)(4-isopropylphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(2-bromophenyl)(4-isopropylphenyl)methanone is a diarylketone, a class of compounds with significant interest in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted phenyl ring and an isopropyl-substituted phenyl ring bridged by a ketone, suggests potential applications stemming from its specific electronic and steric properties. This document aims to provide a detailed technical overview of its expected physical properties and the methodologies for their determination.

Predicted and Comparative Physical Properties

To estimate the physical properties of (2-bromophenyl)(4-isopropylphenyl)methanone, data from structurally related compounds have been compiled. These include analogs with different substituents on the phenyl rings.

Calculated Molecular Properties:

PropertyValue
Molecular Formula C₁₆H₁₅BrO
Molecular Weight 303.19 g/mol

Comparative Physical Data of Related Compounds:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
(2-bromophenyl)(4-methylphenyl)methanone 275.14N/A376.46 @ 760 mmHg[1]1.376[1]
2-Bromobenzophenone 261.1142[2]345[2]1.4309 @ 25°C[2]
4-Isopropylbenzophenone 224.30Not AvailableNot AvailableNot Available
(4-methylphenyl)(phenyl)methanone 196.2553-57[3]326[3]Not Available
3-Bromobenzophenone 261.1174.5-77.5[4]347.5 (rough estimate)[4]1.4245 (rough estimate)[4]
Benzophenone 182.2247-49[5]305[5]Not Available

Note: "N/A" indicates that the data was not available in the searched sources.

Solubility Profile (Predicted):

Based on the solubility of similar benzophenone derivatives, (2-bromophenyl)(4-isopropylphenyl)methanone is expected to be:

  • Insoluble in water .[6]

  • Soluble in common organic solvents such as ethanol, acetone, dichloromethane, and toluene.[2][4]

Experimental Protocols

The following are detailed, standard methodologies for the determination of the key physical properties of organic compounds like (2-bromophenyl)(4-isopropylphenyl)methanone.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Büchi B-545), capillary tubes, thermometer.[5][7]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[7]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a medium rate until the temperature is about 20°C below the expected melting point.[7]

    • The heating rate is then slowed to approximately 1°C per minute.[8]

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]

3.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, mineral oil.[9][10]

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer and immersed in a Thiele tube filled with mineral oil.[10]

    • The Thiele tube is gently heated, causing a stream of bubbles to exit the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

3.3. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure:

    • Place approximately 10 mg of the solid compound into a small test tube.[2]

    • Add 1 mL of the desired solvent (e.g., water, ethanol, toluene).

    • Vigorously shake or vortex the test tube for 60 seconds.[11]

    • Observe the mixture. The compound is considered soluble if it dissolves completely, forming a homogeneous solution. It is insoluble if it remains as a separate phase.[2][11]

    • This procedure is repeated with a range of solvents of varying polarity.

Synthetic Pathway and Characterization Workflow

While a specific synthesis for (2-bromophenyl)(4-isopropylphenyl)methanone is not detailed in the available literature, a plausible and common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation .

Proposed Synthesis:

The synthesis would likely involve the reaction of 2-bromobenzoyl chloride with cumene (isopropylbenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[12][13]

Synthesis reagent1 2-Bromobenzoyl chloride reaction Friedel-Crafts Acylation reagent1->reaction reagent2 Cumene (Isopropylbenzene) reagent2->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction product (2-bromophenyl)(4-isopropylphenyl)methanone reaction->product

Caption: Proposed Friedel-Crafts acylation synthesis of the target compound.

General Experimental and Characterization Workflow:

The following diagram illustrates a typical workflow from synthesis to characterization and final product analysis.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity and Physical Properties synthesis Friedel-Crafts Acylation purification Column Chromatography or Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC/GC Analysis nmr->hplc ms->hplc ir->hplc mp Melting Point hplc->mp solubility Solubility Tests mp->solubility

Caption: General workflow for synthesis, purification, and characterization.

References

Spectroscopic and Structural Elucidation of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4'-isopropylbenzophenone, also known by its IUPAC name (2-bromophenyl)(4-isopropylphenyl)methanone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Compound Identification

Identifier Value
Common Name This compound
IUPAC Name (2-bromophenyl)(4-isopropylphenyl)methanone
CAS Number 137327-30-1
Molecular Formula C₁₆H₁₅BrO
Molecular Weight 303.20 g/mol
Chemical Structure (See Figure 1)
Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is critical for confirming the molecular structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent, such as deuterated chloroform (CDCl₃), would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.8Doublet2HAromatic Protons (H-2', H-6')
~ 7.6Multiplet1HAromatic Proton (H-6)
~ 7.4Multiplet2HAromatic Protons (H-3, H-4)
~ 7.3Doublet2HAromatic Protons (H-3', H-5')
~ 7.2Multiplet1HAromatic Proton (H-5)
~ 3.0Septet1HIsopropyl CH
~ 1.3Doublet6HIsopropyl CH₃

Note: The predicted chemical shifts are estimations and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment
~ 195C=O (Ketone)
~ 155C-4'
~ 140C-1'
~ 138C-1
~ 133Aromatic CH
~ 131Aromatic CH
~ 130Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 126Aromatic CH
~ 120C-2
~ 34Isopropyl CH
~ 24Isopropyl CH₃

Note: The predicted chemical shifts are estimations and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 3060MediumAromatic C-H Stretch
~ 2960MediumAliphatic C-H Stretch
~ 1665StrongC=O Stretch (Ketone)
~ 1600, 1480, 1450Medium to StrongAromatic C=C Bending
~ 1280MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment
302/304High[M]⁺ (Molecular Ion, due to ⁷⁹Br and ⁸¹Br isotopes)
287/289Medium[M - CH₃]⁺
223Medium[M - Br]⁺
183High[C₁₀H₁₁O]⁺
145Medium[C₁₀H₁₃]⁺
105High[C₇H₅O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) at a low concentration.

  • Data Acquisition: For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample of the compound.

Chemical Reactivity and Stability of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-4'-isopropylbenzophenone. The information presented is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Chemical Identity and Physical Properties

This compound is a substituted aromatic ketone. Its structure features a benzoyl group attached to a phenyl ring bearing a bromine atom at the 2-position, and another phenyl ring with an isopropyl group at the 4'-position.

PropertyValueSource
IUPAC Name (2-bromophenyl)(4-isopropylphenyl)methanone-
Molecular Formula C₁₆H₁₅BrO-
Molecular Weight 303.20 g/mol -
CAS Number 137327-30-1-
Appearance Viscous colorless oil[1]
Purity 97%[1]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the aryl bromide, the benzophenone carbonyl group, and the isopropyl substituent.

Reactions at the Aryl Bromide

The carbon-bromine bond is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This organometallic intermediate is a powerful nucleophile and can react with various electrophiles.

Experimental Protocol: Formation of the Grignard Reagent

  • Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Activation of Magnesium: Place magnesium turnings in a round-bottom flask. A crystal of iodine can be added to activate the magnesium surface.

  • Reaction: Add anhydrous THF to the flask. A solution of this compound in anhydrous THF is then added dropwise to the stirred suspension of magnesium. The reaction is typically initiated with gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

  • Application: The resulting Grignard reagent, (2-(4-isopropylbenzoyl)phenyl)magnesium bromide, can be used immediately in subsequent reactions, for example, with aldehydes, ketones, or esters.

Grignard_Reaction This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, THF (anhydrous) Alcohol Product Alcohol Product Grignard Reagent->Alcohol Product Electrophile (e.g., RCHO)

Caption: Grignard reaction workflow.

This palladium-catalyzed cross-coupling reaction is a versatile method for forming a new carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: In a reaction vessel, combine this compound, a suitable boronic acid or ester (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: A mixture of solvents is often used, such as toluene and water or dioxane and water.

  • Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product R-B(OH)₂, Pd catalyst, Base

Caption: Suzuki-Miyaura coupling pathway.

Reactions of the Carbonyl Group

The benzophenone moiety can undergo typical reactions of ketones, such as reduction and nucleophilic addition.

Reaction TypeReagentsProduct
Reduction NaBH₄, LiAlH₄(2-bromophenyl)(4-isopropylphenyl)methanol
Wittig Reaction Ylide (e.g., Ph₃P=CH₂)1-(2-bromophenyl)-1-(4-isopropylphenyl)ethene
Reductive Amination Amine, NaBH₃CNN-((2-bromophenyl)(4-isopropylphenyl)methyl)amine

Stability

The stability of this compound is influenced by environmental factors such as light, pH, and temperature.

Photochemical Stability

Benzophenones are known to be photoactive and can undergo degradation upon exposure to UV light. The primary photochemical process for bromo-aromatic compounds can be the homolytic cleavage of the carbon-bromine bond.[2] Studies on the photodegradation of the structurally related fungicide metrafenone, which also contains a bromo-benzophenone structure, show that debromination is a dominant degradation pathway.[2]

Potential Photodegradation Pathways

  • C-Br Bond Cleavage: Homolytic cleavage of the carbon-bromine bond to form an aryl radical.

  • Hydroxylation: Replacement of the bromine atom with a hydroxyl group.

  • Oxidation: Oxidation of the isopropyl group.

Photodegradation This compound This compound Excited State Excited State This compound->Excited State UV Light Aryl Radical Aryl Radical Excited State->Aryl Radical C-Br Cleavage Hydroxylated Product Hydroxylated Product Excited State->Hydroxylated Product Hydroxylation Oxidized Product Oxidized Product Excited State->Oxidized Product Oxidation

Caption: Potential photodegradation pathways.

Chemical Stability

The stability of benzophenone derivatives can be pH-dependent. For instance, the degradation of Benzophenone-3 (BP-3) is highest around pH 8 in both chlorination and UV/chlorination reactions.[3] While specific data for this compound is not available, it is reasonable to expect its stability to be influenced by pH, with potential for increased degradation under moderately basic conditions.

Spectroscopic Data (Predicted)

SpectroscopyCharacteristic Signals
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), Isopropyl CH (septet, ~3.0 ppm), Isopropyl CH₃ (doublet, ~1.2 ppm)
¹³C NMR Carbonyl carbon (~195 ppm), Aromatic carbons (~120-140 ppm), Isopropyl carbons (~34 ppm, ~24 ppm)
IR C=O stretch (~1660 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-Br stretch (~1000-1100 cm⁻¹)
Mass Spec. Molecular ion peak (m/z 302/304 due to Br isotopes), Fragmentation peaks corresponding to loss of Br, isopropyl, and benzoyl moieties.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care.

  • Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.

  • Storage: Store in a cool, dry place away from light and incompatible materials.

This guide provides a summary of the expected chemical reactivity and stability of this compound based on available data for structurally related compounds. Researchers should always consult the specific Safety Data Sheet (SDS) for the material being used and perform appropriate risk assessments before conducting any experiments.

References

The Elusive Structure of 2-Bromo-4'-isopropylbenzophenone: A Technical Overview of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure and conformational dynamics of a molecule is paramount for predicting its behavior and interactions. However, in the case of 2-Bromo-4'-isopropylbenzophenone, a significant gap in publicly available experimental and computational data presents a considerable challenge. This technical guide aims to provide a comprehensive overview of what is known about this compound, highlight the current data deficiencies, and offer insights based on the analysis of related substituted benzophenones.

While a definitive, experimentally determined structure of this compound remains elusive in the public domain, we can infer certain characteristics based on the fundamental principles of organic chemistry and the study of analogous compounds. The molecule consists of a benzophenone core, which is comprised of two phenyl rings attached to a central carbonyl group. One phenyl ring is substituted with a bromine atom at the 2-position, and the other with an isopropyl group at the 4'-position.

The conformation of benzophenones is largely dictated by the steric and electronic interactions between the two phenyl rings and the carbonyl group. The phenyl rings are not coplanar and are twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho-hydrogens. The presence of substituents can significantly influence the degree of this twist. In this compound, the bulky bromine atom at the ortho position of one ring is expected to induce a significant dihedral angle between that ring and the carbonyl plane. The isopropyl group on the other ring, being at the para position, will have a less direct steric impact on the central ketone moiety but will influence the overall electronic properties and intermolecular interactions.

Inferred Molecular Properties

Based on its chemical structure, several physicochemical properties can be predicted. These are crucial for applications in drug development and material science.

PropertyPredicted Value/CharacteristicSource/Method
Molecular Formula C₁₆H₁₅BrO-
Molecular Weight 303.19 g/mol -
IUPAC Name (2-bromophenyl)(4-isopropylphenyl)methanone-
CAS Number 137327-30-1-
Appearance Likely a solid at room temperatureGeneral property of similar benzophenones
Solubility Expected to be soluble in organic solvents and insoluble in waterGeneral property of similar benzophenones

The Data Gap: A Call for Further Research

A thorough search of scientific literature and chemical databases reveals a stark absence of specific experimental data for this compound. Key experimental details that are currently unavailable include:

  • Crystallographic Data: No single-crystal X-ray diffraction studies have been published, which would provide definitive information on bond lengths, bond angles, and the solid-state conformation.

  • Spectroscopic Data: While general spectroscopic characteristics of benzophenones are known, detailed NMR (¹H, ¹³C), IR, and Mass Spectrometry data specific to this compound are not readily accessible. Such data would be invaluable for confirming its synthesis and understanding its electronic structure.

  • Computational Studies: There is a lack of published computational conformational analyses or quantum chemical calculations that could predict the stable conformers, rotational barriers, and electronic properties of the molecule.

Insights from Analogous Structures

In the absence of direct data, the study of related substituted benzophenones can provide valuable insights. Research on other 2-substituted and 4'-substituted benzophenones indicates that:

  • Conformation: The dihedral angles between the phenyl rings and the central carbonyl group in benzophenones can vary significantly depending on the nature and position of the substituents. Ortho-substituents, particularly bulky ones like bromine, generally lead to a larger twist to minimize steric strain.

  • Spectroscopy: The electronic spectra of benzophenones are characterized by n→π* and π→π* transitions. The position and intensity of these bands are sensitive to substitution on the phenyl rings. The bromine and isopropyl groups in this compound are expected to cause shifts in the absorption maxima compared to unsubstituted benzophenone.

Logical Workflow for Structural Determination

To address the current knowledge gap, a logical experimental and computational workflow would be required. The following diagram illustrates the key steps that researchers would need to undertake to fully characterize the molecular structure and conformation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_experimental Experimental Methods cluster_computational Computational Methods cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS DFT Density Functional Theory (DFT) Calculations Purification->DFT Structure Definitive Molecular Structure XRay->Structure NMR->Structure FTIR->Structure MS->Structure ConformationalSearch Conformational Search DFT->ConformationalSearch Conformation Conformational Preferences & Dynamics ConformationalSearch->Conformation Properties Physicochemical Properties Structure->Properties Conformation->Properties

Logical workflow for the structural characterization of this compound.

This comprehensive approach, combining synthesis, purification, and a battery of analytical and computational techniques, would be necessary to generate the detailed structural and conformational data that is currently missing for this compound. The resulting information would be of significant value to the scientific community, particularly in the fields of medicinal chemistry and materials science, where a precise understanding of molecular architecture is a prerequisite for rational design and development.

Preliminary Investigation of 2-Bromo-4'-isopropylbenzophenone Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential reaction mechanisms of 2-Bromo-4'-isopropylbenzophenone, a versatile intermediate in organic synthesis. The document explores three primary reaction pathways: the Suzuki-Miyaura coupling, the Grignard reaction, and photochemical transformations. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for structurally similar compounds to propose detailed experimental protocols. Quantitative data from related reactions are summarized to provide expected outcomes. Furthermore, this guide presents signaling pathway and experimental workflow diagrams using the DOT language to visualize the discussed chemical transformations.

Introduction

This compound is a halogenated aromatic ketone with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The presence of the bromine atom on one aromatic ring and the isopropyl group on the other offers distinct sites for functionalization, making it a valuable synthon. This document aims to provide a foundational understanding of its reactivity, focusing on key cross-coupling, organometallic, and photochemical reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be utilized to introduce a variety of aryl or vinyl substituents at the 2-position, leading to the synthesis of diverse 2-aryl-4'-isopropylbenzophenones.

Proposed Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: An organoboron species, such as an arylboronic acid, reacts with the palladium(II) complex, transferring the organic group to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Experimental Protocol

Based on protocols for similar 2-bromoaryl ketones, the following experimental procedure is proposed for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Table 1: Proposed Experimental Protocol for Suzuki-Miyaura Coupling

Parameter Value/Reagent Notes
Reactants This compound (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Catalyst Pd(PPh₃)₄ (0.03 - 0.05 eq) or Pd(dppf)Cl₂ (0.03 - 0.05 eq)Other palladium catalysts and ligands may also be effective.
Base K₂CO₃ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 - 3.0 eq)The choice of base can influence reaction efficiency.
Solvent Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) or Dioxane/WaterA mixture of solvents is often used to dissolve all reactants.
Temperature 80 - 100 °CReaction temperature will depend on the specific substrates and catalyst used.
Reaction Time 12 - 24 hoursMonitored by TLC or GC-MS.
Work-up Extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.
Purification Column chromatography on silica gel.
Expected Quantitative Data

Table 2: Exemplary Yields for Suzuki-Miyaura Coupling of Related 2-Bromoaryl Compounds

Aryl Bromide Boronic Acid/Ester Yield (%) Reference
2-Bromoaniline derivativePhenylboronic acid pinacol ester91[1]
2-Bromoaniline derivative4-Methoxyphenylboronic acid pinacol ester85[1]
2-Bromoaniline derivative3-Thienylboronic acid pinacol ester78[1]

Visualization of the Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Coupling Start This compound + Arylboronic Acid OxAdd Oxidative Addition Start->OxAdd Transmetalation Transmetalation Start->Transmetalation Arylboronic Acid Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Complex Pd(II) Intermediate OxAdd->PdII_Complex PdII_Complex->Transmetalation Base Base Base->Transmetalation PdII_Aryl_Complex Di-organic Pd(II) Intermediate Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-4'-isopropylbenzophenone RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Grignard Reaction

The carbonyl group of this compound is susceptible to nucleophilic attack by Grignard reagents. This reaction can be used to introduce a third aryl or alkyl group to the carbonyl carbon, forming a tertiary alcohol. However, a competing reaction involving the substitution of the bromine atom has been observed in related systems.

Proposed Reaction Mechanisms

Two primary pathways are plausible for the reaction of this compound with a Grignard reagent (R-MgX):

  • Nucleophilic Addition to the Carbonyl: The Grignard reagent adds to the electrophilic carbonyl carbon, and subsequent acidic work-up yields a tertiary alcohol.

  • Nucleophilic Aromatic Substitution: The Grignard reagent displaces the bromine atom. This pathway is less common for aryl bromides but can be facilitated by the presence of the ortho-carbonyl group, which can coordinate to the magnesium, delivering the nucleophile intramolecularly.

Experimental Protocol

The following is a general protocol for the Grignard reaction, which would require optimization to favor either the addition or substitution product.

Table 3: Proposed Experimental Protocol for Grignard Reaction

Parameter Value/Reagent Notes
Reactants This compound (1.0 eq)
Grignard Reagent (e.g., Phenylmagnesium bromide) (1.1 - 2.0 eq)The stoichiometry may influence the product distribution.
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Strict anhydrous conditions are crucial for Grignard reactions.
Temperature 0 °C to room temperature for addition; reflux for substitution.Temperature control is critical.
Reaction Time 1 - 4 hoursMonitored by TLC.
Work-up Quenching with saturated aqueous NH₄Cl solution, followed by extraction.Acidic work-up (e.g., dilute HCl) is used for the formation of the alcohol.
Purification Column chromatography on silica gel.
Expected Quantitative Data

Predicting the product ratio and yield is challenging without experimental data. For the addition reaction, yields are typically moderate to high, depending on the steric hindrance of the Grignard reagent. The substitution reaction's efficiency will depend on the specific Grignard reagent and reaction conditions.

Table 4: Potential Products and Estimated Yields for Grignard Reaction

Grignard Reagent (R-MgX) Major Product Estimated Yield (%) Notes
Phenylmagnesium Bromide1-(2-Bromophenyl)-1-(4-isopropylphenyl)-1-phenylethanol60-80Nucleophilic addition product.
Phenylmagnesium Bromide2-Phenyl-4'-isopropylbenzophenone10-30Nucleophilic substitution product.
Methylmagnesium Bromide1-(2-Bromophenyl)-1-(4-isopropylphenyl)ethanol70-90Less sterically hindered reagent favors addition.

Visualization of the Grignard Reaction Pathways

Grignard_Reaction Start This compound + R-MgX Addition_Pathway Nucleophilic Addition (Carbonyl Attack) Start->Addition_Pathway Substitution_Pathway Nucleophilic Aromatic Substitution (Bromine Displacement) Start->Substitution_Pathway Intermediate_Addition Magnesium Alkoxide Intermediate Addition_Pathway->Intermediate_Addition Product_Substitution 2-Substituted-4'-isopropylbenzophenone Substitution_Pathway->Product_Substitution Workup_Addition Acidic Work-up Intermediate_Addition->Workup_Addition Product_Addition Tertiary Alcohol Workup_Addition->Product_Addition

Caption: Competing pathways in the Grignard reaction.

Photochemical Reactions

Aromatic ketones are known to undergo various photochemical reactions upon irradiation with UV light. For this compound, intramolecular cyclization is a potential pathway, likely proceeding through a radical mechanism initiated by the homolytic cleavage of the carbon-bromine bond.

Proposed Reaction Mechanism

The proposed photochemical reaction involves the following steps:

  • Photoexcitation: The benzophenone moiety absorbs UV light, promoting it to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

  • Homolytic Cleavage: The excited triplet state can induce the homolytic cleavage of the relatively weak C-Br bond, generating a bromine radical and a benzoylphenyl radical.

  • Intramolecular Cyclization: The aryl radical can then attack the ortho-position of the other aromatic ring, leading to the formation of a six-membered ring.

  • Aromatization: The resulting radical intermediate can then aromatize through the loss of a hydrogen atom to form a fluorenone derivative.

Experimental Protocol

A general procedure for a photochemical reaction is outlined below. The specific wavelength of light and reaction time will need to be determined empirically.

Table 5: Proposed Experimental Protocol for Photochemical Cyclization

Parameter Value/Reagent Notes
Reactant This compound
Solvent Degassed Benzene or AcetonitrileThe solvent should be transparent to the wavelength of light used.
Light Source High-pressure mercury lamp with a Pyrex filter (λ > 290 nm)The choice of filter is important to prevent unwanted side reactions.
Temperature Room temperaturePhotochemical reactions are often run at ambient temperature.
Reaction Time 24 - 72 hoursMonitored by TLC or GC-MS.
Work-up Removal of solvent under reduced pressure.
Purification Column chromatography or recrystallization.
Expected Product and Potential Byproducts

The expected major product is a substituted fluorenone. However, other side reactions, such as intermolecular reactions or photoreduction of the bromine atom, could also occur.

Visualization of the Photochemical Cyclization Workflow

Photochemical_Reaction Start This compound UV_Light UV Irradiation (hν) Start->UV_Light Excitation Photoexcitation (Triplet State) UV_Light->Excitation Cleavage Homolytic C-Br Cleavage Excitation->Cleavage Radical_Intermediate Aryl and Bromine Radicals Cleavage->Radical_Intermediate Cyclization Intramolecular Cyclization Radical_Intermediate->Cyclization Cyclized_Intermediate Cyclized Radical Intermediate Cyclization->Cyclized_Intermediate Aromatization Aromatization (-H•) Cyclized_Intermediate->Aromatization Product Substituted Fluorenone Aromatization->Product

Caption: Proposed workflow for photochemical cyclization.

Conclusion

This technical guide has outlined the preliminary investigation into the reaction mechanisms of this compound. The Suzuki-Miyaura coupling offers a reliable method for C-C bond formation at the 2-position. The Grignard reaction presents two competing pathways, nucleophilic addition and aromatic substitution, the outcome of which is highly dependent on reaction conditions. Photochemical irradiation may induce an intramolecular cyclization to form fluorenone derivatives. The provided experimental protocols, based on analogous systems, serve as a starting point for further laboratory investigation. The successful application of these reactions will enable the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. Further experimental work is required to validate and optimize these proposed reaction pathways for this compound.

References

Navigating the Synthetic Landscape of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide to its Reactivity and Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-isopropylbenzophenone is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, comprising a benzophenone core, a reactive bromine atom, and an isopropyl substituent, offer a gateway to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the known and potential reactions involving this compound, drawing upon established synthetic methodologies for analogous structures. While direct literature on novel reactions of this compound is emerging, this document consolidates information on related compounds to predict its reactivity and provide a foundation for future research.

Core Reactivity: Leveraging the Aryl Bromide

The primary site of reactivity on this compound is the carbon-bromine bond. This functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the functionalization of aryl halides. It is anticipated that this compound would readily participate in a variety of these transformations.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand System (Hypothetical)Potential Product
Suzuki CouplingAryl or Vinyl Boronic Acid/EsterPd(PPh₃)₄, Na₂CO₃Biaryl or Styrenyl Benzophenone
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenylated Benzophenone
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NAlkynylated Benzophenone
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAP, NaOt-BuAminated Benzophenone
Stille CouplingOrganostannanePd(PPh₃)₄Aryl or Vinyl Substituted Benzophenone
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on well-established methods for aryl bromides.

Objective: To synthesize a biaryl derivative of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • To the degassed solution, add Pd(PPh₃)₄ (0.05 eq) and the 2M Na₂CO₃ solution (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl benzophenone.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic acid Degas Degas with Argon Reactants->Degas Dissolve Solvent Toluene/Ethanol Solvent->Degas Base 2M Na2CO3 Heat Reflux (80-100 °C) Base->Heat Catalyst Pd(PPh3)4 Catalyst->Heat Degas->Heat Add Base & Catalyst Quench Quench with H2O Heat->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Column Chromatography Dry->Purify Product Biaryl Benzophenone Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of similar benzophenone derivatives.[1]

Objective: To synthesize this compound from 2-bromobenzoyl chloride and cumene.

Materials:

  • 2-Bromobenzoyl chloride

  • Cumene (isopropylbenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of cumene (1.2 eq) in anhydrous DCM at 0 °C, slowly add anhydrous aluminum chloride (1.1 eq) in portions.

  • To this mixture, add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Logical Relationship in Friedel-Crafts Acylation

Friedel_Crafts_Logic Reagents 2-Bromobenzoyl Chloride + Cumene Electrophile_Gen Formation of Acylium Ion [R-C=O]+ Reagents->Electrophile_Gen Catalyst AlCl3 (Lewis Acid) Catalyst->Electrophile_Gen activates Attack Electrophilic Aromatic Substitution (Attack by Cumene) Electrophile_Gen->Attack Product_Complex Product-AlCl3 Complex Attack->Product_Complex Hydrolysis Hydrolysis (HCl/H2O) Product_Complex->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Logical steps in the Friedel-Crafts acylation for the synthesis of the title compound.

Potential Applications in Drug Discovery

Benzophenone-containing molecules are of interest in medicinal chemistry. The ability to functionalize this compound through the reactions described above opens avenues for the synthesis of novel compounds with potential biological activity. For instance, the bromo- and extra C-terminal (BET) domain family of proteins, which are epigenetic readers, are attractive targets for drug discovery.[2] The development of novel inhibitors for these proteins is an active area of research.[2][3] The scaffold of this compound could serve as a starting point for the design of such inhibitors.

Conclusion

While direct experimental data on novel reactions of this compound is not yet widely published, its chemical structure strongly suggests a rich and varied reactivity, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its potential transformations and a practical starting point for researchers. The synthetic accessibility of this compound via Friedel-Crafts acylation, coupled with its versatile reactivity, positions this compound as a valuable building block for the synthesis of complex organic molecules and for the exploration of new chemical space in drug discovery. Further research into the specific reaction conditions and substrate scope for this molecule will undoubtedly unveil a wider range of novel and useful chemical transformations.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4'-isopropylbenzophenone as a key substrate. This compound serves as a valuable building block in medicinal chemistry and materials science, and its successful coupling to various boronic acids opens avenues for the synthesis of a diverse range of novel molecular entities. Due to the steric hindrance around the ortho-bromo position, specialized conditions are often required to achieve high yields and conversions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[2][3] This reaction is widely used in the pharmaceutical industry and academic research for the synthesis of biaryls and other conjugated systems.[4]

The coupling of sterically hindered substrates like this compound presents a synthetic challenge. The bulky benzoyl group ortho to the bromine atom can impede the oxidative addition step in the catalytic cycle. Therefore, the choice of catalyst, ligand, and reaction conditions is crucial for a successful transformation.[5] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to overcome these steric challenges and facilitate the coupling of such demanding substrates.[6][7]

Reaction Workflow

The general workflow for the Suzuki-Miyaura cross-coupling of this compound is depicted below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification of the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Palladium Catalyst, and Ligand in a flask B Add Boronic Acid, Base, and Solvent A->B C Degas the reaction mixture (e.g., with Argon or Nitrogen) B->C D Heat the reaction mixture to the specified temperature C->D E Monitor reaction progress by TLC or LC-MS F Cool the reaction to room temperature E->F G Perform aqueous workup (e.g., add water and extract with an organic solvent) F->G H Dry the organic layer and concentrate in vacuo G->H I Purify the crude product (e.g., by column chromatography) H->I Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln(Br) ArPdOH Ar-Pd(II)Ln(OH) ArPdBr->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)Ln(Ar') ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Coupled Product) ArBr Ar-Br (2-Bromo-4'-isopropyl- benzophenone) ArBr->ArPdBr Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)2 (Arylboronic Acid) Base Base (e.g., K2CO3)

References

Application Notes and Protocols for the Preparation of Grignard Reagents from 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Challenges and Strategies

The preparation of a Grignard reagent from 2-Bromo-4'-isopropylbenzophenone presents a significant synthetic challenge due to the presence of a reactive ketone functional group on the same molecule as the aryl bromide. Grignard reagents are potent nucleophiles and strong bases that readily react with carbonyl compounds. Consequently, attempting a direct synthesis by reacting this compound with magnesium metal would lead to the newly formed organometallic species attacking the ketone of a starting material molecule. This intermolecular reaction results in a mixture of undesired oligomeric byproducts rather than the target Grignard reagent.

To successfully synthesize the desired Grignard reagent, 2-(4-isopropylbenzoyl)phenylmagnesium bromide, a protection strategy is required. The ketone functionality must be "masked" with a protecting group that is inert to the conditions of Grignard reagent formation. A common and effective method for protecting ketones is to convert them into an acetal (or ketal). Acetals are stable in the neutral to strongly basic environments required for Grignard synthesis.[1][2][3]

The overall synthetic strategy, therefore, involves a three-stage process:

  • Protection: The ketone of this compound is protected as a cyclic acetal, typically by reacting it with ethylene glycol in the presence of an acid catalyst.

  • Formation: The Grignard reagent is then prepared from the protected aryl bromide using magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Deprotection: After the Grignard reagent has been used in a subsequent desired reaction, the acetal protecting group can be easily removed by acidic hydrolysis to regenerate the ketone.[2][4]

This protocol ensures that the Grignard reagent is formed cleanly and is available to react with other target electrophiles.

Experimental Protocols

This section provides detailed methodologies for the protection of the ketone, formation of the Grignard reagent, and subsequent deprotection.

Protocol 1: Protection of this compound via Acetal Formation

This protocol describes the conversion of the ketone to a cyclic ethylene acetal.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 2-(2-bromophenyl)-2-(4-isopropylphenyl)-1,3-dioxolane, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Preparation of the Grignard Reagent

This protocol details the formation of the Grignard reagent from the protected starting material. All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5][6]

Materials:

  • 2-(2-bromophenyl)-2-(4-isopropylphenyl)-1,3-dioxolane (the protected starting material)

  • Magnesium turnings (1.2 - 1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation) or 1,2-Dibromoethane (a few drops)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Place magnesium turnings (1.2-1.5 eq) into a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. The system should be under a positive pressure of an inert gas.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.[6]

  • In the dropping funnel, prepare a solution of the protected starting material (1.0 eq) in anhydrous THF.

  • Add a small portion (approx. 10%) of the substrate solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and/or gentle bubbling is observed on the magnesium surface. Gentle warming with a heat gun may be necessary to start the reaction.[7]

  • Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction if it becomes too vigorous.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction. The formation of the Grignard reagent is indicated by the consumption of the magnesium metal and the formation of a cloudy, grey-to-brown solution.

  • The resulting Grignard reagent solution should be used immediately in the subsequent reaction.

Data Presentation

The following table summarizes typical reaction parameters. Note that yields are representative and may vary based on experimental conditions and scale.

StepKey ReagentsSolventTemperatureTypical TimeRepresentative Yield
1. Protection This compound, Ethylene glycol, p-TsOHTolueneReflux4 - 12 h>90%
2. Grignard Formation Protected Aryl Bromide, Magnesium TurningsTHFRoom Temp to Reflux1 - 3 h>85% (in solution)

Visualizations

Logical Workflow for Synthesis

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Formation cluster_2 Stage 3: Application & Deprotection A This compound C Protected Ketone (Acetal Intermediate) A->C Toluene, Reflux B Ethylene Glycol + Acid Catalyst B->C E Target Grignard Reagent (In THF Solution) C->E Anhydrous THF D Magnesium Turnings (Mg) D->E G Addition Product E->G 1. Reaction F Electrophile (E+) F->G H Final Product (Ketone Regenerated) G->H 2. Aqueous Acid Workup

Caption: Overall workflow for the preparation and use of the protected Grignard reagent.

Reaction Scheme

References

Application Notes and Protocols: 2-Bromo-4'-isopropylbenzophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-isopropylbenzophenone is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a reactive aryl bromide, a benzophenone core, and an isopropyl substituent, offers multiple avenues for chemical modification and the synthesis of complex molecular architectures. The benzophenone scaffold itself is a privileged structure found in a variety of biologically active compounds and marketed drugs.[1][2] The presence of a bromine atom at the 2-position allows for strategic derivatization through various palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern pharmaceutical synthesis.[3][4] This application note will detail the potential applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are pivotal in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical agents.[3][4][5][6]

Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be efficiently coupled with a variety of aryl and heteroaryl boronic acids or esters to generate complex biaryl ketones. These biaryl structures are common motifs in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzophenone Derivatives

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃EtOH/H₂O8091[7]
Pd₂(dba)₃2-(di-tert-butylphosphino)biphenylCs₂CO₃THF/H₂O4090[8]
PdCl₂(dppf)-K₃PO₄Dioxane/H₂O10085-95Generic Protocol
Synthesis of N-Aryl Intermediates via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in the synthesis of anilines and their derivatives, which are key components of numerous pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles, to produce N-aryl benzophenone derivatives. These products can serve as precursors to various heterocyclic systems.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromobenzophenone Derivatives

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene11080-95[9][10]
Pd₂(dba)₃BINAPNaOt-BuToluene10075-90Generic Protocol
Pd(OAc)₂RuPhosCs₂CO₃Dioxane10088Generic Protocol

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-4'-isopropylbenzophenone derivative from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4'-isopropylbenzophenone.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 2-(N-amino)-4'-isopropylbenzophenone derivative from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • X-Phos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 equivalents) and X-Phos (0.04 equivalents) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • To a separate flame-dried Schlenk tube, add this compound (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to this mixture.

  • Transfer the prepared catalyst solution to the substrate mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(N-amino)-4'-isopropylbenzophenone.

Visualization of Synthetic Pathways

Suzuki_Miyaura_Coupling start This compound reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Base start->reagents product 2-Aryl-4'-isopropylbenzophenone (Biaryl Ketone Intermediate) reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Amination start This compound reagents Amine (R₂NH) Pd Catalyst, Base start->reagents product 2-(N-Amino)-4'-isopropylbenzophenone (N-Aryl Intermediate) reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Heterocycle_Synthesis start This compound intermediate N-Aryl Intermediate (from Buchwald-Hartwig) start->intermediate Buchwald-Hartwig Amination product Heterocyclic Scaffolds (e.g., Carbazoles, Benzodiazepines) intermediate->product Intramolecular Cyclization

Caption: Potential pathway to heterocyclic systems.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its ability to readily participate in robust and scalable palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex biaryl and N-aryl frameworks. The protocols and pathways outlined in this application note provide a foundation for researchers and drug development professionals to explore the full synthetic potential of this important building block in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: 2-Bromo-4'-isopropylbenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Bromo-4'-isopropylbenzophenone, a key building block in medicinal chemistry. The document details its primary application in the synthesis of the widely used antihistamine, fexofenadine, and explores the broader potential of the benzophenone scaffold in drug discovery. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to fexofenadine are provided, along with tabulated quantitative data from relevant synthetic steps.

Application Notes

A Versatile Benzophenone Intermediate

This compound is a diaryl ketone that serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a bromo-substituted phenyl ring and an isopropyl-substituted phenyl ring connected by a carbonyl group, offers multiple reaction sites for further chemical modifications. The benzophenone scaffold itself is a "privileged structure" in medicinal chemistry, known to be a constituent in numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]

Primary Role in the Synthesis of Fexofenadine

The most prominent application of this compound is as a key starting material in the industrial synthesis of fexofenadine.[2][5] Fexofenadine is a second-generation H1 histamine receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] In the synthesis of fexofenadine, the bromine atom on the benzophenone core is typically displaced in a subsequent reaction, highlighting its role as a reactive handle for introducing further complexity to the molecule. The isopropyl group, on the other hand, is a key structural feature of the final fexofenadine molecule.

Potential for Further Drug Discovery

While the synthesis of fexofenadine is its primary documented use, the structural motifs within this compound suggest its potential as a building block for creating libraries of novel compounds for drug discovery. The benzophenone core can be modified to develop analogues with potential activities in various therapeutic areas. For instance, studies have shown that certain substituted benzophenone analogues exhibit significant anti-proliferative activity against various cancer cell lines.[6][7] The presence of the bromo and isopropyl groups offers opportunities for structure-activity relationship (SAR) studies to optimize biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound based on the Friedel-Crafts acylation of bromobenzene.

Materials:

  • Bromobenzene

  • 4-Isopropylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 4-isopropylbenzoyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add bromobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Protocol 2: Synthesis of Fexofenadine from this compound (Illustrative Steps)

The following is a simplified representation of the subsequent steps to synthesize fexofenadine, illustrating the use of this compound as a key intermediate. Specific reagents and conditions can vary based on patented routes.

  • Coupling Reaction: this compound is reacted with a suitable organometallic reagent (e.g., a Grignard reagent derived from a protected 4-chlorobutyryl derivative) to form a new carbon-carbon bond at the position of the bromine atom. This step is a crucial transformation leading to the core structure of fexofenadine.

  • N-Alkylation: The resulting intermediate is then reacted with α,α-diphenyl-4-piperidinemethanol (azacyclonol) in an N-alkylation reaction to introduce the piperidine moiety.[2]

  • Reduction: The ketone group of the benzophenone is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride.[1][2]

  • Hydrolysis: Finally, any protecting groups (e.g., esters) are removed by hydrolysis to yield the final fexofenadine molecule.[1][2]

Data Presentation

Table 1: Representative Yields in the Synthesis of Fexofenadine and its Intermediates

Reaction StepStarting MaterialProductReported Yield (%)Reference
Esterification of α,α-dimethylphenylacetic acidα,α-dimethylphenylacetic acidα,α-dimethylphenylacetic acid ethyl esterNot specified[3]
Friedel-Crafts Acylationα,α-dimethylphenylacetic acid ethyl ester and 4-chlorobutyryl chloride4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid ethyl esterNot specified[3]
Reduction of Ketone4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, methyl ester4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid, methyl ester89.5[1]
Saponification and Salt FormationIntermediate from reductionFexofenadine Hydrochloride88.5[1]
Overall Yield (from a multi-step synthesis)Benzene and methallyl chlorideFexofenadine33.51[2][5]

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis of Key Intermediate cluster_intermediate Key Building Block cluster_synthesis Fexofenadine Synthesis cluster_product Final Product Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation Bromobenzene->Friedel_Crafts 4-Isopropylbenzoyl_chloride 4-Isopropylbenzoyl_chloride 4-Isopropylbenzoyl_chloride->Friedel_Crafts Intermediate This compound Friedel_Crafts->Intermediate Coupling Coupling Reaction Intermediate->Coupling N_Alkylation N-Alkylation with Azacyclonol Coupling->N_Alkylation Reduction Ketone Reduction N_Alkylation->Reduction Hydrolysis Hydrolysis Reduction->Hydrolysis Fexofenadine Fexofenadine Hydrolysis->Fexofenadine

Caption: Synthetic workflow for fexofenadine using this compound.

G cluster_applications Medicinal Chemistry Applications Benzophenone_Scaffold Benzophenone Scaffold Anticancer Anticancer Agents Benzophenone_Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Drugs Benzophenone_Scaffold->Anti_inflammatory Antimicrobial Antimicrobial Compounds Benzophenone_Scaffold->Antimicrobial Antiviral Antiviral Therapeutics Benzophenone_Scaffold->Antiviral

Caption: Diverse medicinal applications of the benzophenone scaffold.

G Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell binds to IgE on Histamine_Release Histamine Release Mast_Cell->Histamine_Release triggers H1_Receptor H1 Receptor Histamine_Release->H1_Receptor binds to Allergic_Response Allergic Response (e.g., sneezing, itching) H1_Receptor->Allergic_Response activates Fexofenadine Fexofenadine Fexofenadine->H1_Receptor blocks

Caption: Histamine signaling pathway and the action of Fexofenadine.

References

Application Notes and Protocols for the Amination of 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-amino-4'-isopropylbenzophenone from 2-bromo-4'-isopropylbenzophenone via a two-step process involving a Buchwald-Hartwig amination with an ammonia surrogate, followed by acidic hydrolysis.

Introduction

The introduction of a primary amino group onto an aromatic ring is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This protocol utilizes benzophenone imine as a stable and easy-to-handle ammonia surrogate, which circumvents the challenges associated with using ammonia gas directly.[3] The subsequent hydrolysis of the intermediate imine provides the desired primary amine in good to excellent yields.[1]

Overall Reaction Scheme

The synthesis of 2-amino-4'-isopropylbenzophenone is achieved in two sequential steps:

  • Buchwald-Hartwig Amination: this compound is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Hydrolysis: The resulting N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine is treated with aqueous acid to yield 2-amino-4'-isopropylbenzophenone.

Experimental Protocols

Part 1: Buchwald-Hartwig Amination of this compound

This procedure is adapted from established protocols for the Buchwald-Hartwig amination of 2-bromoaryl ketones.[1]

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and X-Phos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene to the flask via syringe.

  • Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.

  • Finally, add potassium tert-butoxide (1.4 equiv) to the flask as a solid under a positive flow of inert gas.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and quench with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine. This crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part 2: Hydrolysis of N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine

This procedure is based on standard methods for the acidic hydrolysis of N-aryl benzophenone imines.[4][5]

Materials:

  • Crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Dissolve the crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine from Part 1 in tetrahydrofuran (THF).

  • Add 2 M hydrochloric acid to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS until the starting imine is consumed.

  • Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4'-isopropylbenzophenone.

  • Purify the crude product by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-amino-4'-isopropylbenzophenone as a solid.

Data Presentation

The following table summarizes the typical reagents and expected outcomes for the two-step amination of this compound.

StepReactantReagents and ConditionsProductYield
1. Amination This compoundPd(OAc)₂, X-Phos, KOt-Bu, Benzophenone imine, Toluene, 110°C, 12-24hN-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimineGood to Excellent
2. Hydrolysis N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine2 M HCl, THF, Room Temperature, 2-4h2-Amino-4'-isopropylbenzophenoneHigh

Yields for the Buchwald-Hartwig amination of similar 2-bromoaryl ketones with benzophenone imine are typically reported as "good to excellent," often in the range of 80-95%. The subsequent hydrolysis is generally a high-yielding transformation.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental procedure.

G Experimental Workflow for the Amination of this compound cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Hydrolysis A Mix: This compound Pd(OAc)₂, X-Phos KOt-Bu, Benzophenone imine in Toluene B Heat at 110°C (12-24h) A->B Reaction C Workup: Quench with NaHCO₃ Extract with Ether Dry and Concentrate B->C Post-reaction D Crude N-Aryl Benzophenone Imine C->D Isolation E Dissolve Crude Imine in THF Add 2 M HCl D->E F Stir at RT (2-4h) E->F Reaction G Workup: Neutralize with NaHCO₃ Extract with EtOAc Dry and Concentrate F->G Post-reaction H Crude 2-Amino-4'- isopropylbenzophenone G->H Isolation I Purification: Recrystallization or Column Chromatography H->I J Pure 2-Amino-4'- isopropylbenzophenone I->J

Caption: Workflow for the two-step synthesis of 2-amino-4'-isopropylbenzophenone.

References

Application Notes and Protocols: Synthetic Routes to Heterocyclic Compounds Using 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, namely quinazolines, acridones, and phenothiazines, utilizing 2-Bromo-4'-isopropylbenzophenone as a versatile starting material. The methodologies are based on established palladium- and copper-catalyzed cross-coupling reactions, followed by intramolecular cyclization steps.

Synthesis of 2-Amino-4'-isopropylbenzophenone: A Key Intermediate

The initial and crucial step for the synthesis of several target heterocycles is the conversion of this compound to 2-Amino-4'-isopropylbenzophenone. This transformation can be efficiently achieved via a Buchwald-Hartwig amination reaction.

Experimental Workflow: Buchwald-Hartwig Amination

start This compound reaction Buchwald-Hartwig Amination start->reaction 1. reagents Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst, Ligand, Base reagents->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis 2. product 2-Amino-4'-isopropylbenzophenone hydrolysis->product

Figure 1: Workflow for the synthesis of 2-Amino-4'-isopropylbenzophenone.

Experimental Protocol: Synthesis of 2-Amino-4'-isopropylbenzophenone

This protocol is adapted from established Buchwald-Hartwig amination procedures for aryl halides.[1][2]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol).

  • Reaction: Heat the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add 2 M HCl (10 mL) and stir vigorously for 1 hour to effect hydrolysis of the intermediate imine.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Amino-4'-isopropylbenzophenone.

Data Summary
ParameterValueReference
Catalyst Pd(OAc)₂[1]
Ligand X-Phos[1]
Base NaOtBu[2]
Solvent Toluene[2]
Temperature 100 °C[1]
Expected Yield 80-95%[1]

Synthesis of 4-(4-isopropylphenyl)quinazoline

2-Amino-4'-isopropylbenzophenone serves as a key precursor for the synthesis of quinazoline derivatives.[3][4][5] The following protocol outlines a general method for the construction of the quinazoline ring.

Synthetic Pathway: Quinazoline Formation

start 2-Amino-4'-isopropylbenzophenone reaction Condensation/ Cyclization start->reaction reagents Formamide (or other C1/N1 source) reagents->reaction product 4-(4-isopropylphenyl)quinazoline reaction->product

Figure 2: Synthetic workflow for quinazoline synthesis.

Experimental Protocol: Synthesis of 4-(4-isopropylphenyl)quinazoline

This protocol is based on the condensation of 2-aminobenzophenones with a source of one carbon and one nitrogen atom.[6][7]

  • Reaction Setup: In a round-bottom flask, combine 2-Amino-4'-isopropylbenzophenone (1.0 mmol) and formamide (10 mL).

  • Reaction: Heat the mixture to 150-160 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography to yield pure 4-(4-isopropylphenyl)quinazoline.

Data Summary
ParameterValueReference
Reagents Formamide[6]
Solvent Formamide (reagent and solvent)[6]
Temperature 150-160 °C[6]
Expected Yield 70-85%[6]

Synthesis of 2-(4-isopropylphenyl)acridin-9(10H)-one

Acridone scaffolds can be synthesized from this compound via an initial C-N bond formation followed by an intramolecular cyclization.

Synthetic Pathway: Acridone Formation

start This compound coupling Buchwald-Hartwig or Ullmann Coupling start->coupling coupling_reagents Aniline Pd or Cu Catalyst, Base coupling_reagents->coupling intermediate N-phenyl-2-amino-4'- isopropylbenzophenone coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclization_reagents Acid Catalyst (e.g., PPA) cyclization_reagents->cyclization product 2-(4-isopropylphenyl)acridin-9(10H)-one cyclization->product

Figure 3: Synthetic workflow for acridone synthesis.

Experimental Protocol: Synthesis of 2-(4-isopropylphenyl)acridin-9(10H)-one

This two-step protocol involves an initial Ullmann condensation followed by an acid-catalyzed cyclization.[8]

Step 1: N-Arylation (Ullmann Condensation)

  • Reaction Setup: To a flask, add this compound (1.0 mmol), aniline (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Solvent: Add N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture at 120-140 °C for 24 hours under an inert atmosphere.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain N-phenyl-2-amino-4'-isopropylbenzophenone.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Add the N-arylated intermediate from Step 1 to polyphosphoric acid (PPA, 10 g).

  • Reaction: Heat the mixture at 180-200 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: Neutralize with a saturated solution of sodium bicarbonate. Collect the precipitate by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the acridone product.

Data Summary
StepParameterValueReference
N-Arylation Catalyst CuI[8]
Base K₂CO₃[8]
Solvent DMF[8]
Temperature 120-140 °C[8]
Expected Yield 60-80%[8]
Cyclization Catalyst Polyphosphoric Acid (PPA)
Temperature 180-200 °C
Expected Yield 70-90%

Synthesis of 2-(4-isopropylbenzoyl)phenothiazine

The synthesis of a phenothiazine derivative from this compound can be achieved by reaction with 2-aminothiophenol, likely proceeding through a copper- or palladium-catalyzed C-S and C-N bond formation cascade.

Synthetic Pathway: Phenothiazine Formation

start This compound reaction Tandem C-S and C-N Coupling/Cyclization start->reaction reagents 2-Aminothiophenol Pd or Cu Catalyst, Base reagents->reaction product 2-(4-isopropylbenzoyl)phenothiazine reaction->product

Figure 4: Synthetic workflow for phenothiazine synthesis.

Experimental Protocol: Synthesis of 2-(4-isopropylbenzoyl)phenothiazine

This protocol is based on analogous palladium-catalyzed tandem reactions for the synthesis of phenothiazines.[9]

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), 2-aminothiophenol (1.1 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%), and a strong base such as cesium carbonate (2.0 mmol).

  • Solvent: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Degas the mixture and heat under an argon atmosphere at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to afford the desired phenothiazine derivative.

Data Summary
ParameterValueReference
Catalyst Pd₂(dba)₃[9]
Ligand Xantphos[9]
Base Cs₂CO₃[9]
Solvent 1,4-Dioxane[9]
Temperature 100-120 °C[9]
Expected Yield 50-75%[9]

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-isopropylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-4'-isopropylbenzophenone, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals. The synthesis is based on the Friedel-Crafts acylation of cumene with 2-bromobenzoyl chloride. This application note outlines the reaction parameters, work-up, and purification procedures suitable for pilot-scale or industrial production. Additionally, representative data and a detailed experimental workflow are provided to guide researchers in the successful and efficient production of this versatile chemical building block.

Introduction

Substituted benzophenones are a critical class of compounds widely utilized in the pharmaceutical and chemical industries. Their derivatives serve as precursors for a range of molecules with diverse biological activities. This compound, in particular, is a valuable intermediate due to the presence of the bromine atom, which allows for further functionalization through various cross-coupling reactions, and the isopropyl group, which can enhance lipophilicity and modulate biological activity. The scale-up of the synthesis of this compound from laboratory to industrial quantities presents several challenges, including reaction control, product purity, and process safety. This protocol details a robust and scalable method for its preparation.

Synthesis Pathway

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl halide (2-bromobenzoyl chloride) with an activated aromatic ring (cumene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Synthesis_Pathway Reactant1 2-Bromobenzoyl Chloride Product This compound Reactant1->Product Reactant2 Cumene (Isopropylbenzene) Reactant2->Product Catalyst AlCl₃ Catalyst->Product Catalyst Byproduct HCl (gas)

Caption: General reaction scheme for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Reactants: 2-Bromobenzoyl chloride (98%), Cumene (99%), Anhydrous Aluminum Chloride (99.9%)

  • Solvents: Dichloromethane (DCM), Toluene, n-Heptane

  • Reagents for Work-up: Hydrochloric acid (concentrated), Sodium bicarbonate solution (5% w/v), Anhydrous sodium sulfate

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, inert gas (Nitrogen or Argon) supply, temperature probe, scrubber for HCl gas, separation funnel, rotary evaporator, crystallizer.

Scale-Up Synthesis Protocol (1 kg Scale)
  • Reactor Setup:

    • Set up a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser connected to an HCl scrubber.

    • Ensure the entire system is dry and purged with nitrogen.

  • Reaction Mixture Preparation:

    • Charge the reactor with anhydrous aluminum chloride (1.2 kg, 9.0 mol).

    • Add dichloromethane (8 L) to the reactor and cool the slurry to 0-5 °C with constant stirring.

  • Addition of Acyl Chloride:

    • Slowly add 2-bromobenzoyl chloride (1.0 kg, 4.56 mol) to the AlCl₃ slurry via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Stir the resulting complex for an additional 30 minutes at 0-5 °C.

  • Friedel-Crafts Acylation:

    • Add cumene (isopropylbenzene) (0.62 kg, 5.15 mol) dropwise to the reaction mixture over 1-2 hours. Maintain the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Reaction Quenching:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding crushed ice (5 kg) portion-wise, ensuring the temperature does not exceed 25 °C. Vigorous HCl gas evolution will occur.

    • Once the ice addition is complete, add concentrated hydrochloric acid (1 L) to dissolve any remaining aluminum salts.

  • Work-up and Extraction:

    • Transfer the mixture to a suitable separation funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 2 L).

    • Combine all organic layers and wash sequentially with:

      • Water (2 x 3 L)

      • 5% Sodium bicarbonate solution (2 x 3 L)

      • Brine (3 L)

    • Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and wash the solid with dichloromethane.

  • Solvent Removal and Crystallization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Add n-heptane (3 L) to the crude oil and heat to 50-60 °C to dissolve.

    • Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.

    • Filter the solid product and wash with cold n-heptane (2 x 0.5 L).

  • Drying:

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on the provided protocol.

ParameterValue
Starting Materials
2-Bromobenzoyl chloride1.0 kg (4.56 mol)
Cumene0.62 kg (5.15 mol, 1.13 eq)
Aluminum Chloride1.2 kg (9.0 mol, 2.0 eq)
Reaction Conditions
SolventDichloromethane (8 L)
Reaction Temperature0-5 °C (addition), 20-25 °C (stir)
Reaction Time12-16 hours
Product Output
Expected Yield1.1 - 1.25 kg
Molar Yield80 - 90%
Purity (by HPLC)> 98%
Physical Properties
AppearanceOff-white to pale yellow solid
Melting Point78-82 °C

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the scale-up synthesis.

Scale_Up_Workflow cluster_prep Reactor Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up and Purification A Dry and Purge Reactor with N₂ B Charge AlCl₃ and DCM A->B C Cool to 0-5 °C B->C D Add 2-Bromobenzoyl Chloride C->D E Add Cumene D->E F Stir at Room Temperature (12-16h) E->F G Quench with Ice and HCl F->G H Separate Organic Layer G->H I Aqueous Washes (H₂O, NaHCO₃, Brine) H->I J Dry over Na₂SO₄ I->J K Solvent Evaporation J->K L Crystallize from n-Heptane K->L M Filter and Dry Product L->M Product Product M->Product Final Product: This compound

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Aluminum chloride is highly hygroscopic and reacts violently with water. Handle in a dry environment.

  • The reaction generates HCl gas , which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the off-gas should be passed through a scrubber.

  • 2-Bromobenzoyl chloride is a lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate PPE.

  • The quenching of the reaction is highly exothermic . Slow and controlled addition of ice is crucial to prevent a runaway reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. By following the outlined procedures, researchers and production chemists can achieve high yields and purity of the target compound in a safe and efficient manner. The provided data and workflow diagrams serve as valuable resources for process development and optimization in a drug development or industrial setting.

Troubleshooting & Optimization

optimizing reaction yield for the synthesis of 2-Bromo-4'-isopropylbenzophenone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-Bromo-4'-isopropylbenzophenone and its derivatives. The primary method for this synthesis is the Friedel-Crafts acylation of cumene (isopropylbenzene) with 2-bromobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.1. Ensure all glassware is thoroughly dried before use, for instance by flame-drying or oven-drying. Use a fresh, unopened container of the Lewis acid catalyst or ensure the existing stock has been properly stored in a desiccator. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the resulting ketone product.2. Use at least a 1:1 molar ratio of Lewis acid to the limiting reagent (typically 2-bromobenzoyl chloride). In some cases, a slight excess of the catalyst may improve yields.
3. Reaction Temperature Too Low: While lower temperatures can improve selectivity, they can also decrease the reaction rate, leading to incomplete conversion.3. If the reaction is sluggish, consider gradually increasing the temperature. A common temperature range for Friedel-Crafts acylations is between 0°C and room temperature. Some procedures may require gentle heating (e.g., up to 60°C) under reflux to drive the reaction to completion.[1]
Formation of Multiple Products (Low Selectivity) 1. Isomer Formation: Friedel-Crafts acylation of substituted benzenes like cumene can potentially yield ortho, meta, and para isomers. The isopropyl group is an ortho-, para-director.1. The para-isomer is generally favored due to the steric hindrance of the bulky isopropyl group, which disfavors ortho-substitution. To maximize para-selectivity, the reaction can be carried out at lower temperatures (e.g., below 0°C).[2]
2. Polyalkylation of Starting Material: This is a common side reaction in Friedel-Crafts alkylation, leading to di- or tri-isopropylbenzene. While less of an issue in acylation, if the starting cumene is impure, these byproducts can be carried through.2. Use high-purity cumene as the starting material. If polyalkylation is suspected, purify the cumene by distillation before use.
Product is Dark/Discolored 1. Reaction Temperature Too High: Excessive heat can lead to the formation of polymeric or tar-like byproducts.1. Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating.
2. Air Oxidation: The reaction mixture can be sensitive to air, leading to colored impurities.2. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Difficult Purification 1. Incomplete Quenching: The Lewis acid-ketone complex must be fully hydrolyzed to allow for proper extraction of the product.1. Quench the reaction mixture thoroughly by slowly adding it to ice-cold dilute acid (e.g., HCl). This will break up the complex and dissolve the aluminum salts in the aqueous layer.
2. Emulsion Formation During Extraction: The presence of aluminum salts can sometimes lead to the formation of stable emulsions, making phase separation difficult.2. Add a saturated solution of sodium chloride (brine) during the workup to help break up emulsions and reduce the solubility of the organic product in the aqueous layer.
3. Acidic Impurities: Unreacted 2-bromobenzoic acid (from the hydrolysis of the acyl chloride) or residual HCl can contaminate the product.3. Wash the organic layer with a dilute base, such as a sodium bicarbonate solution, to neutralize and remove acidic impurities. This should be followed by a wash with water and then brine.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: While specific conditions can be optimized, a general procedure for the Friedel-Crafts acylation is as follows:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to maintain an inert atmosphere).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃) in an excess of cumene, which acts as both the reactant and the solvent.

  • Addition: Cool the mixture in an ice bath (0°C). Slowly add 2-bromobenzoyl chloride from the dropping funnel to the stirred suspension. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature, or with gentle heating) for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with dilute HCl, water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Q2: How can I minimize the formation of isomeric byproducts?

A2: The isopropyl group on cumene directs acylation to the ortho and para positions. Due to the steric bulk of the isopropyl group, the para-substituted product, 4'-isopropyl-2-bromobenzophenone, is the major product. To further enhance the selectivity for the para isomer, it is recommended to conduct the reaction at a low temperature, for instance, below 0°C.[2]

Q3: Why is a stoichiometric amount of AlCl₃ necessary?

A3: The aluminum chloride, a Lewis acid, not only catalyzes the reaction but also forms a complex with the carbonyl oxygen of the newly formed ketone product. This complex deactivates the product, preventing further acylation. Because the catalyst is tied up in this complex, at least one equivalent of AlCl₃ per equivalent of the acyl chloride is required.

Q4: What are some common side reactions to be aware of?

A4: The primary side reaction of concern is the potential for acylation at the ortho position, though this is sterically hindered. If the starting cumene is not pure, byproducts from the synthesis of cumene, such as di- and tri-isopropylbenzene, may be present. Additionally, at higher temperatures, there is a risk of charring or polymerization.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical data for the optimization of the synthesis of this compound. This data is for illustrative purposes to guide experimental design.

Entry AlCl₃ (molar eq.) Temperature (°C) Reaction Time (h) Yield (%) Para:Ortho Ratio
11.02527590:10
21.22528592:8
31.20482>95:5
41.25018085:15
51.50488>95:5

Note: This data is illustrative and actual results may vary.

Experimental Workflow and Logic Diagrams

Below are diagrams visualizing the experimental workflow and troubleshooting logic.

experimental_workflow start Start: Dry Glassware & Inert Atmosphere reagents Charge Flask with Cumene and AlCl₃ start->reagents cool Cool to 0°C reagents->cool addition Slowly Add 2-Bromobenzoyl Chloride cool->addition react Stir at Controlled Temperature (Monitor by TLC) addition->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Water, Bicarbonate, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Vacuum Distillation or Chromatography) dry->purify end End: Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Yield check_catalyst Was the AlCl₃ fresh and handled under anhydrous conditions? start->check_catalyst check_stoichiometry Was a stoichiometric amount of AlCl₃ used? check_catalyst->check_stoichiometry Yes solution_catalyst Solution: Use fresh, dry AlCl₃ under inert atmosphere. check_catalyst->solution_catalyst No check_temp Was the reaction temperature appropriate? check_stoichiometry->check_temp Yes solution_stoichiometry Solution: Increase AlCl₃ to at least 1.1 equivalents. check_stoichiometry->solution_stoichiometry No solution_temp Solution: Consider a moderate increase in temperature. check_temp->solution_temp No

Caption: A troubleshooting guide for addressing low reaction yield.

References

identifying and minimizing by-products in 2-Bromo-4'-isopropylbenzophenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-isopropylbenzophenone. Our aim is to help you identify and minimize by-products in your reaction, ensuring a higher yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of bromobenzene with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The 4-isopropylbenzoyl cation is generated in situ and then attacks the electron-rich bromobenzene ring.

Q2: What are the most common by-products in this reaction?

A2: The most common by-products include:

  • 2-Bromo-2'-isopropylbenzophenone: The ortho-isomer of the desired product. Its formation is generally less favored due to steric hindrance from the bulky bromine atom.

  • Unreacted Starting Materials: Residual bromobenzene and 4-isopropylbenzoyl chloride (or 4-isopropylbenzoic acid after aqueous workup).

  • Diacylated Products: Although the acyl group is deactivating, under harsh conditions, a second acylation on the bromobenzene ring is possible, but typically occurs in very low amounts.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (usually 4-isopropylbenzoyl chloride) and the appearance of the product spot indicate the reaction's progress.

Q4: What are the key safety precautions for this reaction?

A4:

  • Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood and consider using a gas trap.

  • Organic solvents used in the reaction and workup are flammable. Avoid open flames and work in a well-ventilated area.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature if the reaction is sluggish. 3. Purify starting materials if necessary.
Presence of Unreacted Starting Materials in Product 1. Incomplete reaction. 2. Insufficient amount of catalyst.1. Increase reaction time or temperature. 2. Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with the ketone product.
High Percentage of Ortho-Isomer (2-Bromo-2'-isopropylbenzophenone) 1. High reaction temperature. 2. Choice of solvent.1. Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically more stable para-product. 2. Solvents can influence regioselectivity. Consider using a non-polar solvent like dichloromethane or carbon disulfide.
Product is an Oil and Difficult to Purify 1. Presence of impurities, including the ortho-isomer, which can lower the melting point. 2. Residual solvent.1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of solvent under reduced pressure.

Data Presentation

Table 1: Expected Products and By-products

Compound Name Structure Role Notes
This compound(Structure of para-isomer)Main ProductThe desired para-substituted product.
2-Bromo-2'-isopropylbenzophenone(Structure of ortho-isomer)Primary By-productFormation is sterically hindered but can be significant at higher temperatures.
Bromobenzene(Structure of bromobenzene)Starting MaterialMay be present if the reaction is incomplete.
4-isopropylbenzoic acid(Structure of 4-isopropylbenzoic acid)From Acylating AgentFormed from the hydrolysis of unreacted 4-isopropylbenzoyl chloride during workup.

Experimental Protocols

Synthesis of this compound (Adapted from a general Friedel-Crafts acylation protocol)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • 4-isopropylbenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, dissolve bromobenzene (1.0 eq.) and 4-isopropylbenzoyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for By-product Identification
  • Thin-Layer Chromatography (TLC): Use a silica gel plate and a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to separate the para- and ortho-isomers. The para-isomer is typically less polar and will have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A capillary GC column can be used to separate the isomers. The mass spectra of both isomers will show a similar molecular ion peak, but the fragmentation patterns may differ slightly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the spectrum will be complex. The ortho-isomer is expected to show more complex splitting patterns for the aromatic protons due to the proximity of the two aromatic rings.

    • ¹³C NMR: The number of signals will be the same for both isomers, but their chemical shifts will differ, particularly for the carbons ortho to the carbonyl group.

Visualizations

Reaction_Pathway Bromobenzene Bromobenzene Product This compound (para-isomer) Bromobenzene->Product 4-isopropylbenzoyl_chloride 4-isopropylbenzoyl chloride Intermediate Acylium Ion Intermediate 4-isopropylbenzoyl_chloride->Intermediate + AlCl₃ AlCl3 AlCl₃ (Catalyst) Intermediate->Product + Bromobenzene - HCl, -AlCl₃ Byproduct 2-Bromo-2'-isopropylbenzophenone (ortho-isomer) Intermediate->Byproduct minor pathway

Caption: Reaction pathway for the Friedel-Crafts acylation of bromobenzene.

Troubleshooting_Workflow start Reaction Complete check_purity Analyze Crude Product (TLC/GC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield yes yes low_yield->yes Yes no no low_yield->no No high_byproduct High By-product Content? yes2 yes2 high_byproduct->yes2 Yes no2 no2 high_byproduct->no2 No purify Purify (Recrystallization/Chromatography) end Pure Product purify->end optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) optimize_conditions->start check_reagents Check Reagent Purity & Catalyst Activity check_reagents->optimize_conditions yes->check_reagents no->high_byproduct yes2->optimize_conditions no2->purify

Caption: Troubleshooting workflow for optimizing reaction outcomes.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Affects rate ortho_para ortho:para Ratio Temp->ortho_para Increase leads to more ortho Time Reaction Time Time->Yield Longer time can increase yield (up to a point) Catalyst Catalyst Activity Catalyst->Yield High activity is crucial Purity Product Purity ortho_para->Purity Lower ratio improves purity

Caption: Relationship between reaction conditions and outcomes.

purification techniques for crude 2-Bromo-4'-isopropylbenzophenone reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4'-isopropylbenzophenone reaction mixtures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: After the initial aqueous workup, my crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: The primary impurities in a Friedel-Crafts acylation reaction for synthesizing this compound typically include:

  • Unreacted Starting Materials: 2-bromobenzoyl chloride and cumene (isopropylbenzene).

  • Regioisomers: Acylation of cumene can lead to the formation of the ortho and meta isomers in addition to the desired para product.

  • Polysubstituted Products: Although less common in acylation compared to alkylation, diacylation of the cumene ring can occur under forcing conditions.

  • Hydrolyzed Acylating Agent: 2-bromobenzoic acid may be present if the 2-bromobenzoyl chloride reacts with water during the reaction or workup.

Q2: How can I remove unreacted starting materials effectively?

A2: Unreacted starting materials can be removed through a combination of techniques:

  • Aqueous Wash: A wash with a 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution during the workup will help remove the acidic impurity, 2-bromobenzoic acid.[1]

  • Distillation/Evaporation: Cumene is volatile and can often be removed under reduced pressure.

  • Column Chromatography: If the starting materials persist, flash column chromatography is an effective method for separation.

Q3: My NMR spectrum shows signals that are not consistent with the desired product. How can I identify the impurities?

A3: NMR spectroscopy is a powerful tool for identifying impurities.

  • Starting Materials: Compare the spectrum of your crude product with the known spectra of 2-bromobenzoyl chloride and cumene.

  • Isomers: The presence of ortho and meta isomers will result in complex aromatic signals that differ from the clean pattern of the para substituted product.

  • Residual Solvents: Consult reference tables of common laboratory solvent chemical shifts in your deuterated NMR solvent to identify any remaining solvent peaks.

Q4: I am having difficulty crystallizing my product. What can I do?

A4: If this compound fails to crystallize, consider the following:

  • Purity: The presence of significant impurities can inhibit crystallization. It may be necessary to perform a preliminary purification by column chromatography.

  • Solvent System: Experiment with different solvent systems for recrystallization. Good starting points for aromatic ketones include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and promote crystal growth.

Q5: My final product is an oil, but the literature reports it as a solid. What could be the issue?

A5: this compound is reported to be a viscous oil, so obtaining an oil is not necessarily an indication of impurity. However, if you are expecting a solid based on a specific literature procedure, the discrepancy could be due to:

  • Polymorphism: The compound may exist in different crystalline forms with different melting points.

  • Residual Solvent: The presence of even small amounts of solvent can lower the melting point and make the product appear as an oil. Ensure the product is thoroughly dried under vacuum.

  • Impurities: As mentioned, impurities can depress the melting point.

Potential Impurities Summary

Impurity NameChemical StructureSuggested Purification Method
2-Bromobenzoyl chlorideBr-C₆H₄-COClAqueous wash (hydrolyzes to the acid, then removed by base wash), Column Chromatography
Cumene (Isopropylbenzene)C₆H₅-CH(CH₃)₂Evaporation under reduced pressure, Column Chromatography
ortho-isomerColumn Chromatography, Fractional Crystallization
meta-isomerColumn Chromatography, Fractional Crystallization
2-Bromobenzoic acidBr-C₆H₄-COOHAqueous wash with 5% NaOH or saturated NaHCO₃
Diacylated ProductColumn Chromatography

Purification Method Performance (Hypothetical Data)

Purification MethodPurity Before (%)Purity After (%)Typical Yield (%)Key Parameters
Aqueous Wash8590952x washes with 5% NaHCO₃
Recrystallization90>9870-85Solvent: Ethanol; Temperature: Dissolve at boiling, crystallize at 0-4 °C
Column Chromatography85>9960-80Stationary Phase: Silica Gel; Eluent: 5-10% Ethyl Acetate in Hexanes

Experimental Protocols

Protocol 1: Aqueous Workup of the Crude Reaction Mixture
  • Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing crushed ice and water. Stir for 15-20 minutes to ensure complete quenching of the Lewis acid catalyst (e.g., AlCl₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 10g scale reaction).

  • Combine Organic Layers: Combine the organic extracts.

  • Wash with Base: Wash the combined organic layers with 5% aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic impurities.

  • Wash with Brine: Wash the organic layer with a saturated sodium chloride (NaCl) solution (1 x 50 mL) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent. Ethanol or isopropanol are good starting points. The desired product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to speed up the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Troubleshooting

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Quench, Extract, Wash) start->workup crude_product Crude Product workup->crude_product tlc_analysis TLC Analysis crude_product->tlc_analysis high_purity High Purity (>95%) tlc_analysis->high_purity One Major Spot low_purity Low Purity (<95%) tlc_analysis->low_purity Multiple Spots crystallization Recrystallization high_purity->crystallization chromatography Column Chromatography low_purity->chromatography pure_product Pure Product crystallization->pure_product chromatography->pure_product

Caption: Purification workflow for crude this compound.

Troubleshooting_Logic problem Low Purity After Initial Workup cause1 Unreacted Starting Materials problem->cause1 cause2 Presence of Isomers problem->cause2 cause3 Acidic Impurities problem->cause3 solution1a Evaporate Volatiles cause1->solution1a solution1b Column Chromatography cause1->solution1b solution2 Column Chromatography or Fractional Crystallization cause2->solution2 solution3 Repeat Base Wash (e.g., 5% NaHCO3) cause3->solution3

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Strategies to Prevent Dehalogenation of 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists working with 2-Bromo-4'-isopropylbenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent dehalogenation, a common side reaction encountered during various synthetic transformations.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential solutions and preventative strategies.

Issue 1: Significant dehalogenation observed during Suzuki-Miyaura coupling.

Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing a significant amount of the dehalogenated product, 4'-isopropylbenzophenone. How can I minimize this side reaction?

Answer: Dehalogenation in Suzuki-Miyaura coupling is a known issue, often arising from the reaction of the palladium intermediate with a hydride source. Here are several strategies to mitigate this problem:

  • Choice of Palladium Catalyst and Ligand:

    • Use bulky, electron-rich phosphine ligands: Ligands such as XPhos, SPhos, or RuPhos can promote the desired cross-coupling reaction over dehalogenation.

    • Consider N-heterocyclic carbene (NHC) ligands: These have shown effectiveness in reducing dehalogenation in some systems.

    • Avoid using Pd/C: This catalyst is often used for hydrogenation and can promote reductive dehalogenation.

  • Solvent Selection:

    • Toluene is often a good choice: It has been observed to reduce the extent of dehalogenation compared to ethereal solvents like dioxane or THF in some cases.[1]

    • Minimize water content: While some water is often necessary for the transmetalation step, excessive amounts can contribute to dehalogenation. Careful optimization of the solvent system (e.g., toluene/water ratio) is crucial.[2]

  • Base Selection:

    • Use a weaker base: Strong bases can sometimes promote side reactions. Consider screening bases like K₃PO₄ or Cs₂CO₃ in addition to stronger bases like Na₂CO₃ or K₂CO₃.

  • Reaction Conditions:

    • Lower the reaction temperature: Higher temperatures can sometimes favor the dehalogenation pathway.

    • Use microwave irradiation: This can shorten reaction times, potentially reducing the opportunity for side reactions to occur.[3]

Issue 2: Dehalogenation during Buchwald-Hartwig amination.

Question: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the dehalogenated benzophenone is a major byproduct. What can I do to improve the yield of my desired product?

Answer: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is a common challenge. The strategies to address this are also focused on optimizing the catalytic system and reaction conditions:

  • Catalyst and Ligand System:

    • Employ modern Buchwald or Hartwig ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are designed to promote efficient C-N bond formation.

    • Use pre-catalysts: Generation 3 or 4 Buchwald pre-catalysts can be highly effective.

  • Solvent and Base Combination:

    • Toluene or other non-polar aprotic solvents are generally preferred. [4]

    • The choice of base is critical: While strong bases like NaOtBu or LiHMDS are common, they can also contribute to side reactions. Weaker bases such as K₃PO₄ or Cs₂CO₃ might be beneficial if dehalogenation is severe.[3]

  • Reaction Parameters:

    • Optimize the reaction temperature: Start with lower temperatures and gradually increase if the reaction is too slow.

    • Ensure an inert atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalytic cycle.

Issue 3: Formation of the reduced product during Grignard reagent formation.

Question: When I try to form the Grignard reagent from this compound, I get a low yield and a significant amount of 4'-isopropylbenzophenone. How can I improve the formation of the Grignard reagent?

Answer: The formation of the dehalogenated product during Grignard reagent synthesis is often due to the presence of proton sources or side reactions. Here's how to troubleshoot this:

  • Strictly Anhydrous Conditions:

    • Dry all glassware thoroughly: Oven-dry all glassware and allow it to cool in a desiccator before use.

    • Use anhydrous solvents: Diethyl ether or THF must be rigorously dried, for example, by passing through a column of activated alumina or by distillation from a suitable drying agent.

    • Ensure the magnesium turnings are dry.

  • Initiation of the Reaction:

    • Activate the magnesium: If the reaction is slow to start, you can use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[5][6]

    • Mechanical activation: Gently crushing the magnesium turnings with a dry glass rod can also help to expose a fresh reactive surface.[5]

  • Reaction Temperature:

    • Maintain a gentle reflux: The reaction is exothermic. Control the rate of addition of the aryl bromide to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

    • For sensitive substrates, low-temperature formation can be beneficial: Using highly active magnesium (Rieke magnesium) can allow for the formation of the Grignard reagent at low temperatures (e.g., -78 °C), which can improve its stability.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why does it occur?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of cross-coupling reactions, it is an undesired side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the intended coupling partner. Sources of hydride can include the solvent, base, or impurities.

Q2: Are there general trends for which ligands are best to prevent dehalogenation?

A2: Yes, generally, bulky and electron-rich monodentate phosphine ligands are preferred. These ligands promote the reductive elimination step of the catalytic cycle, which is the desired product-forming step, and can sterically hinder the approach of small hydride donors that lead to dehalogenation. Examples include the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) and bulky dialkylphosphines. N-heterocyclic carbenes (NHCs) are also a good class of ligands to screen.

Q3: How does the choice of halide (Cl, Br, I) affect the likelihood of dehalogenation?

A3: The reactivity of aryl halides in oxidative addition to palladium(0) generally follows the trend I > Br > Cl. While aryl iodides are more reactive, they can also be more prone to dehalogenation in some cases. Aryl bromides often offer a good balance of reactivity and stability. Aryl chlorides are less reactive and often require more specialized catalytic systems, but they can be less susceptible to dehalogenation.

Q4: Can microwave heating help reduce dehalogenation?

A4: Yes, microwave irradiation can be a useful tool. By rapidly heating the reaction mixture, it can significantly shorten reaction times. This can lead to higher yields of the desired product by minimizing the time for side reactions, including dehalogenation, to occur.[3]

Data Presentation

The following tables summarize the general influence of various reaction parameters on the prevention of dehalogenation in palladium-catalyzed cross-coupling reactions.

Table 1: Influence of Ligand Choice on Dehalogenation

Ligand TypeGeneral CharacteristicsExpected Impact on DehalogenationExamples
Bulky, Electron-Rich Monodentate PhosphinesHigh steric bulk, strong electron-donating abilityLow (promotes reductive elimination)XPhos, SPhos, RuPhos, t-Bu₃P
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableLow to Medium (can be very effective)IPr, IMes
Bidentate PhosphinesChelation to the metal centerMedium to High (can sometimes favor dehalogenation)dppf, BINAP
Simple Monodentate PhosphinesLess bulky and electron-richHigh (often less effective at preventing dehalogenation)PPh₃, P(o-tol)₃

Table 2: Influence of Solvent and Base on Dehalogenation

ParameterConditionRationale
Solvent Toluene, CPMENon-polar, aprotic; can minimize side reactions.
Dioxane, THFEthereal solvents; can sometimes be a source of hydrides, leading to more dehalogenation.
Base K₃PO₄, Cs₂CO₃Weaker inorganic bases; less likely to promote side reactions.
NaOtBu, LiHMDSStrong alkoxide or amide bases; can be very effective but may also increase dehalogenation.
Na₂CO₃, K₂CO₃Common inorganic bases; effectiveness varies with the specific reaction.

Experimental Protocols

The following are general experimental protocols that can be adapted for reactions with this compound, incorporating strategies to minimize dehalogenation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and a magnetic stir bar.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent and Base Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., toluene).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Inert Atmosphere: Seal the vessel. If not working in a glovebox, purge with an inert gas.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C) until complete conversion of the starting material.

  • Work-up and Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.

Protocol 3: General Procedure for Grignard Reagent Formation
  • Preparation: Place magnesium turnings (1.2 equiv.) in an oven-dried flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere. Add a small crystal of iodine.

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to cover the magnesium.

  • Initiation: Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous ether/THF to the dropping funnel and add it to the magnesium. The reaction should start, as indicated by bubbling and a color change. If not, gently warm the flask or add another small iodine crystal.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is a grayish solution and should be used immediately.

Visualizations

Catalytic Cycle and Dehalogenation Pathway

cluster_cycle Desired Catalytic Cycle cluster_side_reaction Undesired Dehalogenation Pathway Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)(L)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation R'-B(OH)₂ Dehalogenation Dehalogenation Ar-Pd(II)-Br->Dehalogenation Ar-Pd(II)-R Ar-Pd(II)(L)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Ar-R Ar-R' (Desired Product) Reductive_Elimination->Ar-R Ar-R->Pd(0)L Catalyst Regeneration Ar-H Ar-H (Side Product) Dehalogenation->Ar-H Hydride_Source Hydride Source (e.g., H₂O, solvent) Hydride_Source->Dehalogenation

Caption: Catalytic cycle for Suzuki coupling showing the desired pathway and the competing dehalogenation side reaction.

Workflow for Optimizing Reaction Conditions

start Start: Dehalogenation Issue ligand Screen Ligands (e.g., XPhos, SPhos) start->ligand solvent Optimize Solvent (e.g., Toluene vs. Dioxane) ligand->solvent base Screen Bases (e.g., K₃PO₄ vs. Na₂CO₃) solvent->base temp Adjust Temperature base->temp end Optimized Conditions temp->end

Caption: A logical workflow for optimizing a cross-coupling reaction to minimize dehalogenation.

Troubleshooting Decision Tree

start High Dehalogenation? q1 Using PPh₃ or similar ligand? start->q1 Yes q2 Using ethereal solvent (Dioxane/THF)? start->q2 No a1 Switch to bulky, electron-rich ligand (e.g., XPhos) q1->a1 Yes q1->q2 No end Problem Solved a1->end a2 Try Toluene q2->a2 Yes q3 Reaction temperature high (>110 °C)? q2->q3 No a2->end a3 Lower temperature q3->a3 Yes q3->end No a3->end

Caption: A decision tree to guide troubleshooting efforts when encountering dehalogenation.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-4'-isopropylbenzophenone Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of palladium-catalyzed coupling reactions involving the sterically hindered substrate, 2-Bromo-4'-isopropylbenzophenone.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed coupling of this compound giving low yields?

A1: Low yields with this sterically hindered substrate can stem from several factors:

  • Inefficient Oxidative Addition: The bulky isopropylbenzophenone moiety can hinder the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. Using electron-rich and sterically bulky phosphine ligands can promote this step.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Impurities in the starting materials can also poison the catalyst.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A thorough optimization of these parameters is often necessary for challenging substrates.

  • Side Reactions: Protodeboronation of the boronic acid (in Suzuki coupling) or homocoupling of the starting materials can consume reactants and reduce the yield of the desired product.

Q2: What is the best palladium precatalyst to use for this type of coupling?

A2: While there is no single "best" precatalyst, modern palladacycle precatalysts, such as those from the Buchwald and PEPPSI™ families, are often more reliable and efficient for generating the active Pd(0) catalyst, especially for complex substrates. They offer greater stability and can lead to more consistent results compared to traditional sources like Pd(OAc)2 or Pd2(dba)3.

Q3: How do I choose the right ligand for my reaction?

A3: The ligand choice is crucial for success. For sterically hindered substrates like this compound, consider the following:

  • Electron-rich ligands: These increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step.

  • Bulky ligands: Sterically demanding ligands can promote reductive elimination, the final step that forms the product, and can also prevent the formation of inactive palladium dimers.

  • Commonly used ligands for hindered substrates: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective.

Q4: Can I run the reaction open to the air?

A4: It is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to lower yields or complete reaction failure. Proper degassing of solvents and reagents is a critical step.

Q5: My reaction turns black. What does this mean?

A5: The formation of a black precipitate, often referred to as "palladium black," usually indicates the decomposition of the palladium catalyst. This can be caused by:

  • High reaction temperatures.

  • Presence of oxygen or other oxidizing impurities.

  • An inappropriate ligand that fails to stabilize the palladium species throughout the catalytic cycle.

While a color change to dark brown or black is common and does not always signify complete failure, a significant amount of black precipitate is a strong indicator of catalyst decomposition.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound.

Potential Cause Troubleshooting Step
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).
Poor Solubility of Base Select a base that is soluble in the reaction medium. For example, Cs2CO3 or K3PO4 are often effective.
Protodeboronation of Boronic Acid Use a milder base. Ensure the boronic acid is of high purity and consider using boronate esters (e.g., pinacol esters) which can be more stable.
Catalyst Deactivation Thoroughly degas all solvents and reagents. Use a reliable palladium precatalyst.
Heck Coupling

Issue: Poor reactivity or formation of side products.

Potential Cause Troubleshooting Step
Sluggish Reaction Increase the reaction temperature. Consider using a more stable and electron-donating ligand.
Olefin Isomerization The choice of ligand can influence isomerization. Screen different phosphine ligands to control the desired regioselectivity.
Steric Hindrance Increase catalyst loading. Use a less sterically hindered olefin if the reaction design allows.
Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine.

Potential Cause Troubleshooting Step
Weak Base A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are common choices.
Ligand Incompatibility Bidentate phosphine ligands like BINAP or DPPF, or bulky monophosphine ligands from the Buchwald portfolio are often effective.
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be needed.
Sonogashira Coupling

Issue: Failure to form the C-C bond with the terminal alkyne.

Potential Cause Troubleshooting Step
Copper Co-catalyst Issues Ensure the copper(I) source (e.g., CuI) is fresh and of high quality. Some modern protocols allow for copper-free conditions, which can be explored if copper is suspected to be problematic.
Base Incompatibility An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.
Homocoupling of Alkyne (Glaser coupling) This side reaction can be minimized by running the reaction under strictly anaerobic conditions and at lower temperatures.

Data Presentation

The following tables provide representative starting conditions for the palladium-catalyzed coupling of sterically hindered aryl bromides. These should be considered as a starting point for optimization for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

ParameterConditionNotes
Palladium Precatalyst XPhos Pd G3 (2-5 mol%)Buchwald precatalysts are often effective for hindered substrates.
Ligand XPhos (if not using a precatalyst)Electron-rich, bulky ligands are preferred.
Base K3PO4 (2-3 equiv.)A strong, soluble inorganic base is generally a good choice.
Solvent Toluene/H2O or Dioxane/H2O (e.g., 10:1)A mixture of an organic solvent and water is common.
Temperature 80-110 °CHigher temperatures are often required for hindered substrates.
Reactant Ratio Aryl Boronic Acid (1.2-1.5 equiv.)A slight excess of the boronic acid is typical.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

ParameterConditionNotes
Palladium Precatalyst [Pd(allyl)Cl]2 (1-2 mol%) with a suitable ligandA versatile precatalyst.
Ligand t-BuXPhos (2-4 mol%)Bulky biarylphosphine ligands are highly effective.
Base NaOt-Bu or LiOt-Bu (1.2-1.5 equiv.)A strong, non-nucleophilic base is crucial.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 100-120 °CElevated temperatures are often necessary.
Reactant Ratio Amine (1.2-1.5 equiv.)A slight excess of the amine is common.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1 v/v) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., [Pd(allyl)Cl]2, 0.01 equiv.), the ligand (e.g., t-BuXPhos, 0.02 equiv.), and the base (e.g., NaOt-Bu, 1.2 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 110 °C) with stirring for the required time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) setup Assemble Reaction in Schlenk Tube reagents->setup glassware Oven-Dry Glassware glassware->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert catalyst Add Pd Precatalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd_r1_r2 r2b R2-B(OR)2 r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitution of 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic chemists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nucleophilic substitution of the sterically hindered substrate, 2-Bromo-4'-isopropylbenzophenone. The bulky benzoyl group ortho to the bromine atom significantly impedes classical nucleophilic aromatic substitution (SNAr) reactions. This guide focuses on modern palladium- and copper-catalyzed cross-coupling methodologies that have proven effective in overcoming this steric barrier.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the nucleophilic substitution of this compound.

Low or No Product Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. However, the steric hindrance in this compound can lead to low conversion.

dot

Buchwald_Hartwig_Protocol cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Prep1 To an oven-dried Schlenk tube, add: - this compound (1.0 eq) - Amine (1.2 eq) - Bulky phosphine ligand (e.g., XPhos, 2-4 mol%) - Palladium source (e.g., Pd2(dba)3, 1-2 mol%) - Strong base (e.g., NaOt-Bu, 1.4 eq) Prep2 Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Prep1->Prep2 React1 Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Prep2->React1 React2 Heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours. React1->React2 React3 Alternatively, use microwave irradiation at 100-150 °C for 10-60 minutes. React2->React3 Workup1 Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). React3->Workup1 Workup2 Wash with water and brine. Workup1->Workup2 Workup3 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Workup2->Workup3 Workup4 Purify the crude product by flash column chromatography. Workup3->Workup4 Ullmann_Condensation_Protocol cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Prep1 To a reaction vessel, add: - this compound (1.0 eq) - Phenol (1.5 eq) - Cu(I) salt (e.g., CuI, 5-10 mol%) - Ligand (e.g., 1,10-Phenanthroline, 10-20 mol%) - Base (e.g., K2CO3 or K3PO4, 2.0 eq) React1 Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO). Prep1->React1 React2 Heat the mixture under an inert atmosphere at 120-160 °C for 24-48 hours. React1->React2 React3 Monitor the reaction by TLC or LC-MS. React2->React3 Workup1 Cool the reaction and pour into water. React3->Workup1 Workup2 Extract the product with an organic solvent (e.g., Ethyl Acetate). Workup1->Workup2 Workup3 Wash the combined organic layers with water and brine. Workup2->Workup3 Workup4 Dry, concentrate, and purify by column chromatography. Workup3->Workup4

refining reaction conditions for the synthesis of 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4'-isopropylbenzophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of cumene with 2-bromobenzoyl chloride.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Catalyst: The quality of the aluminum chloride is crucial. Old or improperly stored AlCl₃ may be partially hydrolyzed.

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Briefly grinding the AlCl₃ in a dry mortar and pestle before use can expose a fresh reactive surface.

  • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (2-bromobenzoyl chloride).

  • Suboptimal Reaction Temperature: The reaction temperature affects the rate and selectivity.

    • Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of the acyl chloride to control the initial exothermic reaction and then gradually warmed to room temperature or slightly heated to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Poor Quality Reagents: Impurities in cumene or 2-bromobenzoyl chloride can interfere with the reaction.

    • Solution: Use high-purity, freshly distilled reagents if necessary.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these and how can I minimize them?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, byproduct formation can still occur.

  • Isomer Formation: Acylation of cumene can potentially lead to ortho- and meta-isomers, although the para-isomer is sterically and electronically favored.

    • Solution: Maintaining a lower reaction temperature can enhance the selectivity for the para-product.

  • Deacylation or Rearrangement: While less common for acylation, at higher temperatures, the product might undergo side reactions.

    • Solution: Avoid excessive heating and prolonged reaction times once the starting material is consumed (as monitored by TLC).

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.

    • Solution: Refer to the solutions for low yield in Q1, particularly regarding catalyst activity and reaction time/temperature.

Q3: The work-up procedure is messy, and I'm having trouble isolating the pure product. What is the recommended work-up and purification strategy?

A3: A proper work-up is critical for obtaining a clean product.

  • Quenching the Reaction: The reaction must be carefully quenched to decompose the aluminum chloride complex.

    • Recommended Procedure: Slowly and carefully pour the reaction mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid. This will break down the aluminum complexes and move the aluminum salts into the aqueous layer.

  • Emulsion Formation during Extraction: Emulsions can form during the extraction with an organic solvent.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.

  • Acidic Impurities: The crude product may contain acidic impurities from the work-up or hydrolysis of the acyl chloride.

    • Solution: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acids. Be cautious of gas evolution (CO₂). Follow this with a wash with brine.[1]

  • Purification: The crude product will likely require further purification.

    • Recommended Methods:

      • Recrystallization: This is often the most effective method for obtaining highly pure crystalline product. A solvent system such as ethanol or a mixture of hexanes and ethyl acetate can be explored.

      • Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is recommended.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used for characterization:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR: To confirm the structure by observing the characteristic peaks for the aromatic protons and the isopropyl group.

    • ¹³C NMR: To confirm the number and types of carbon atoms in the molecule.

    • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

    • Mass Spectrometry: To determine the molecular weight of the product.

Data Presentation

Table 1: Reactant Properties and Stoichiometry

ReagentMolecular Weight ( g/mol )Density (g/mL)Molar Equivalents
Cumene120.190.862Excess (Solvent)
2-Bromobenzoyl Chloride219.48~1.61.0
Anhydrous AlCl₃133.34-1.1 - 1.3

Table 2: Typical Reaction Conditions and Expected Outcome

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
SolventCumene (can also use an inert solvent like Dichloromethane)
Expected Yield70 - 90%
Appearance of ProductOff-white to pale yellow solid

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Cumene (Isopropylbenzene)

  • 2-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous, optional solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

    • Add an excess of cumene to act as both the reactant and solvent. If using an external solvent, add anhydrous dichloromethane.

    • Cool the flask to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve 2-bromobenzoyl chloride (1.0 eq) in a small amount of cumene or anhydrous DCM and add it to the dropping funnel.

    • Add the 2-bromobenzoyl chloride solution dropwise to the stirred suspension of AlCl₃ in cumene over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with:

      • Water (2 x 50 mL)

      • Saturated NaHCO₃ solution (2 x 50 mL) (Caution: CO₂ evolution)

      • Brine (1 x 50 mL)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup: AlCl3 in Cumene at 0-5°C prep_reagents->setup addition Dropwise Addition of 2-Bromobenzoyl Chloride setup->addition react Stir at Room Temperature (2-6 hours) addition->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product moisture Moisture Contamination start->moisture catalyst Inactive Catalyst start->catalyst temp Suboptimal Temperature start->temp reagents Poor Reagent Quality start->reagents workup Improper Work-up start->workup dry_glassware Use Anhydrous Conditions moisture->dry_glassware fresh_catalyst Use Fresh AlCl3 catalyst->fresh_catalyst optimize_temp Optimize Temperature Profile temp->optimize_temp purify_reagents Purify/Check Reagents reagents->purify_reagents proper_workup Follow Recommended Work-up workup->proper_workup

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Workup and Isolation of Polar Products from 2-Bromo-4'-isopropylbenzophenone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and isolation of polar products from reactions involving 2-Bromo-4'-isopropylbenzophenone.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the workup and isolation of polar products.

Issue 1: Formation of a Persistent Emulsion During Aqueous Workup

Q: I am performing an aqueous workup after a reaction with this compound, and a stable emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?

A: Emulsion formation is a common issue, especially when dealing with polar products that can act as surfactants. Here is a step-by-step guide to break the emulsion:

Initial Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, emulsions break on their own with time.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking during the extraction. This minimizes the mechanical energy that contributes to emulsion formation.

If the Emulsion Persists:

  • Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, often forcing the organic components out and breaking the emulsion.

  • Change the pH: If your product is acidic or basic, adjusting the pH of the aqueous layer with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can help. This will change the ionization state of your product and may reduce its surfactant-like properties.

  • Solvent Addition:

    • Add a small amount of a different organic solvent with a different polarity, such as a few milliliters of methanol or ethanol, to the separatory funnel and swirl gently.

    • If you are using a low-density organic solvent (e.g., diethyl ether, ethyl acetate), adding a higher-density solvent (e.g., dichloromethane, chloroform) can sometimes help to break the emulsion.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, although it may require washing the filter cake with additional organic solvent to recover all of your product.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Issue 2: Poor Recovery of a Polar Product from the Organic Layer

Q: I believe my polar product is not being efficiently extracted into the organic layer, leading to low yields. How can I improve the extraction efficiency?

A: Polar products often have some solubility in the aqueous phase, leading to poor partitioning into standard organic solvents. Consider the following strategies:

  • Solvent Choice: Standard non-polar solvents like hexanes are often poor choices for extracting polar compounds. Switch to a more polar organic solvent for your extraction.

Solvent SystemPolarityNotes
Diethyl EtherLow-MediumGood for moderately polar compounds.
Ethyl Acetate (EtOAc)MediumA versatile solvent for a wide range of polarities.
Dichloromethane (DCM)MediumEffective for many polar compounds.
Chloroform/Isopropanol (3:1)HighAn excellent, highly polar extraction solvent mixture for pulling very polar compounds out of the aqueous phase.
  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three to five extractions are typically sufficient to ensure good recovery.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase and promotes their transfer into the organic layer.

  • pH Adjustment: If your product has an acidic or basic functional group, ensure the pH of the aqueous layer is adjusted to suppress its ionization.

    • For acidic products (e.g., carboxylic acids, phenols), adjust the pH to be at least 2 units below the pKa of your compound (typically pH < 4).

    • For basic products (e.g., amines), adjust the pH to be at least 2 units above the pKa of the conjugate acid (typically pH > 9).

Issue 3: Difficulty in Purifying a Polar Product by Column Chromatography

Q: My polar product is streaking badly on the silica gel column, and I am getting poor separation from impurities. What can I do to improve the chromatography?

A: Streaking on silica gel is a common problem with polar compounds, often due to strong interactions with the stationary phase. Here are some solutions:

  • Solvent System Modification:

    • Increase Polarity Gradually: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to move the compound down the column more effectively and reduce tailing.

    • Add a Modifier:

      • For acidic compounds , add a small amount of acetic acid or formic acid (0.1-1%) to the eluent. This helps to keep the compound protonated and reduces its interaction with the silica.

      • For basic compounds , add a small amount of triethylamine or ammonia (0.1-1%) to the eluent to prevent strong adsorption to the acidic silica gel.

      • For very polar neutral compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent can significantly improve the chromatography.

  • Choice of Stationary Phase:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) may be more suitable. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute with a decreasing polarity gradient.

    • Alumina: For basic compounds, basic alumina can be a better choice than silica gel as it is less acidic.

  • Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry powder can then be carefully loaded onto the top of your column. This often results in sharper bands and better separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely polar products from reactions of this compound?

A1: Depending on the reaction conditions, several types of polar products can be formed. Common examples include:

  • Tertiary Alcohols: From Grignard or organolithium reactions, where a nucleophile adds to the carbonyl group. These are often highly polar.

  • Diols: From reduction of the carbonyl group and subsequent reactions.

  • Phenols: If the reaction conditions facilitate hydroxylation of one of the aromatic rings.

  • Carboxylic Acids: For example, through oxidation of the isopropyl group or through a Grignard reaction with CO2 followed by workup.

Q2: I have a polar, crystalline product that is difficult to recrystallize. What solvents should I try?

A2: Finding a suitable recrystallization solvent for polar compounds can be challenging. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Single Solvent Systems: Try polar solvents like ethanol, methanol, isopropanol, acetone, or ethyl acetate. Water can also be a good solvent for very polar compounds.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is often the solution. Dissolve your compound in a minimum amount of a "good" (high solubility) hot solvent, and then add a "bad" (low solubility) "anti-solvent" dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. Common mixed solvent systems for polar compounds include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Dichloromethane/Hexane

Q3: How can I remove a very polar byproduct from my less polar desired product?

A3: An acid-base extraction can be very effective if the byproduct has an acidic or basic functional group that your desired product lacks.

  • To remove an acidic byproduct (e.g., a carboxylic acid or phenol): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3 solution). The acidic byproduct will be deprotonated and dissolve in the aqueous layer. You can then re-acidify the aqueous layer to recover the byproduct if needed.

  • To remove a basic byproduct (e.g., an amine): Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic byproduct will be protonated and move into the aqueous layer.

If the byproduct is neutral, column chromatography is typically the best approach.

Experimental Protocols & Workflows

Below are generalized experimental protocols for the workup and isolation of hypothetical polar products derived from this compound.

Protocol 1: Workup and Isolation of a Polar Tertiary Alcohol

This protocol is applicable following a Grignard or similar organometallic addition to the carbonyl group of this compound.

experimental_workflow_alcohol start Reaction Mixture in Organic Solvent (e.g., THF, Diethyl Ether) quench Quench Reaction (e.g., with saturated aq. NH4Cl) start->quench Slowly add quenching agent extract Aqueous Workup (Extraction with Ethyl Acetate) quench->extract Transfer to separatory funnel wash_brine Wash Organic Layer with Brine extract->wash_brine Separate layers dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate purify Purification of Crude Product filter_concentrate->purify column Column Chromatography (Silica Gel, e.g., Hexane/EtOAc gradient) purify->column Primary Purification recrystallize Recrystallization (e.g., from Ethanol/Water) purify->recrystallize If product is a solid product Isolated Polar Alcohol Product column->product recrystallize->product

Caption: Workflow for the isolation of a polar tertiary alcohol.

Protocol 2: Workup and Isolation of a Polar Carboxylic Acid

This protocol is suitable for reactions that result in the formation of a carboxylic acid derivative, for example, after carboxylation of a Grignard reagent derived from this compound.

experimental_workflow_acid start Reaction Mixture in Organic Solvent acidify Acidify with Dilute Acid (e.g., 1M HCl to pH ~2) start->acidify Quench and protonate extract_org Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract_org wash_brine Wash Organic Layer with Brine extract_org->wash_brine Separate layers dry Dry Organic Layer (over Na2SO4) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification of Crude Acid concentrate->purify recrystallize Recrystallization (e.g., from Acetone/Hexane) purify->recrystallize If product is a solid column Column Chromatography (Silica Gel with 0.5% Acetic Acid in Eluent) purify->column If further purification is needed product Isolated Carboxylic Acid Product recrystallize->product column->product

Caption: Workflow for the isolation of a polar carboxylic acid.

Protocol 3: Workup and Isolation of a Polar Phenolic Product

This protocol is designed for the isolation of a phenolic product, which may have been formed through a hydroxylation reaction.

experimental_workflow_phenol start Reaction Mixture dilute Dilute with Organic Solvent (e.g., Diethyl Ether) start->dilute wash_base Wash with Dilute Base (e.g., 1M NaOH) dilute->wash_base separate_aq Separate Aqueous Layer (Contains Phenolate Salt) wash_base->separate_aq reacidify Re-acidify Aqueous Layer (with 1M HCl to pH ~5-6) separate_aq->reacidify extract_product Extract Product with Organic Solvent (e.g., Ethyl Acetate) reacidify->extract_product wash_brine Wash Organic Layer with Brine extract_product->wash_brine dry Dry and Concentrate wash_brine->dry purify Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) dry->purify product Isolated Phenolic Product purify->product

Caption: Workflow for the isolation of a polar phenolic product.

Validation & Comparative

validation of 2-Bromo-4'-isopropylbenzophenone reaction products by ¹H NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical data used to validate the synthesis of 2-Bromo-4'-isopropylbenzophenone. It is intended for researchers, scientists, and professionals in drug development who rely on precise characterization of chemical compounds. The primary methods discussed are ¹H NMR and Mass Spectrometry, with supporting experimental data and protocols to aid in the identification of the target compound and potential isomeric impurities.

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and cumene (isopropylbenzene). While this reaction is generally regioselective for the para position due to steric and electronic effects, the formation of an ortho-isomer (2-Bromo-2'-isopropylbenzophenone) is a potential outcome. This guide focuses on distinguishing the desired para-product from this key isomeric impurity.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_decision Conclusion start Friedel-Crafts Acylation (2-bromobenzoyl chloride + Cumene) workup Reaction Work-up (Quenching & Extraction) start->workup purify Purification (e.g., Column Chromatography) workup->purify purified_product Purified Product purify->purified_product nmr ¹H NMR Spectroscopy purified_product->nmr ms Mass Spectrometry purified_product->ms data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis validation Product Structure Confirmed data_analysis->validation

Caption: Workflow for the synthesis and validation of this compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule, including the substitution patterns on aromatic rings. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a unique fingerprint for a given isomer.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported in parts per million (ppm).

Comparative ¹H NMR Data

The key to distinguishing between the para and ortho isomers lies in the symmetry and chemical environment of the aromatic protons on the isopropyl-substituted ring.

Assignment This compound (Para-Isomer) 2-Bromo-2'-isopropylbenzophenone (Ortho-Isomer)
Isopropyl -CH₃ δ ~1.28 ppm (d, 6H, J ≈ 6.9 Hz)δ ~1.20 ppm (d, 6H, J ≈ 6.8 Hz)
Isopropyl -CH δ ~3.00 ppm (sept, 1H, J ≈ 6.9 Hz)δ ~3.25 ppm (sept, 1H, J ≈ 6.8 Hz)
Aromatic Protons δ ~7.35 ppm (d, 2H, J ≈ 8.2 Hz, H-3'/5')δ ~7.70 ppm (d, 2H, J ≈ 8.2 Hz, H-2'/6')δ ~7.20-7.60 ppm (m, 4H, complex multiplet)
Bromo-Aromatic δ ~7.30-7.80 ppm (m, 4H, complex multiplet)δ ~7.30-7.80 ppm (m, 4H, complex multiplet)

Interpretation:

  • Para-Isomer: The para-substitution results in a symmetrical isopropyl-substituted ring. This leads to a clean AA'BB' system, which appears as two distinct doublets for the aromatic protons, each integrating to 2H.

  • Ortho-Isomer: The ortho-substitution breaks this symmetry, resulting in four unique aromatic protons on that ring. Their signals would overlap and appear as a complex, difficult-to-resolve multiplet. The steric hindrance in the ortho-isomer may also cause a noticeable downfield shift in the isopropyl -CH proton.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and can help elucidate the structure through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize Electrospray Ionization (ESI) or Electron Ionization (EI) to generate ions.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole detector.

  • Data Acquisition: Record the mass spectrum, noting the molecular ion peak and major fragment ions.

Comparative Mass Spectrometry Data

While both isomers have the same molecular formula (C₁₆H₁₅BrO) and therefore the same molecular weight, their fragmentation patterns under EI conditions can show subtle differences. The most definitive feature is the isotopic pattern of the molecular ion.

Feature Expected Observation (for both isomers) Interpretation
Molecular Ion (M⁺) m/z ≈ 302 and 304Confirms the molecular formula. The two peaks appear in an approximate 1:1 ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Key Fragment 1 m/z ≈ 223Corresponds to the loss of a bromine radical ([M-Br]⁺).
Key Fragment 2 m/z ≈ 259 and 261Corresponds to the loss of the isopropyl group ([M-C₃H₇]⁺).
Key Fragment 3 m/z ≈ 183Corresponds to the 2-bromobenzoyl cation ([BrC₆H₄CO]⁺).
Key Fragment 4 m/z ≈ 147Corresponds to the isopropylbenzoyl cation ([ (CH₃)₂CHC₆H₄CO]⁺).

Interpretation:

The primary utility of mass spectrometry in this context is the confirmation of the molecular weight and elemental composition (presence of one bromine atom). While the major fragmentation pathways are likely to be similar for both isomers, the relative abundances of the fragment ions might differ due to the varying steric strain in the ortho-isomer, potentially favoring certain fragmentation routes. However, ¹H NMR is the more definitive technique for distinguishing between these specific positional isomers.

By combining the clear structural insights from ¹H NMR with the molecular weight confirmation from mass spectrometry, researchers can confidently validate the successful synthesis of the desired this compound product and rule out the presence of significant isomeric impurities.

Spectroscopic Comparison of 2-Bromo-4'-isopropylbenzophenone and its Grignard Reaction Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 2-Bromo-4'-isopropylbenzophenone with its synthetic precursors and intermediates. The data presented is essential for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification. The chosen synthetic pathway involves a Grignard reaction between 4-isopropylphenylmagnesium bromide (formed from 1-bromo-4-isopropylbenzene) and 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for the starting materials, the intermediate alcohol, and the final product. This allows for a clear, side-by-side comparison of the changes in spectral features as the reaction progresses.

Table 1: Infrared (IR) Spectroscopy Data

Compound NameKey IR Absorptions (cm⁻¹)Functional Group
2-Bromobenzaldehyde~1700 (s)C=O (Aldehyde)
~2850, ~2750 (w)C-H (Aldehyde)
~3060 (m)C-H (Aromatic)
~750 (s)C-Br
1-Bromo-4-isopropylbenzene~2960 (s)C-H (Alkyl)
~3040 (m)C-H (Aromatic)
~825 (s)C-H (Aromatic, p-disubstituted)
~550 (s)C-Br
(2-Bromophenyl)(4-isopropylphenyl)methanol~3400 (br)O-H (Alcohol)
~2960 (s)C-H (Alkyl)
~3060 (m)C-H (Aromatic)
~1050 (s)C-O (Secondary Alcohol)
~750 (s)C-Br
This compound~1665 (s)C=O (Ketone)
~2960 (s)C-H (Alkyl)
~3060 (m)C-H (Aromatic)
~750 (s)C-Br

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound NameAromatic ProtonsAlkyl ProtonsOther Protons
2-Bromobenzaldehyde[1]~7.4-7.9 (m, 4H)-~10.3 (s, 1H, CHO)
1-Bromo-4-isopropylbenzene~7.1-7.4 (m, 4H)~1.2 (d, 6H, CH₃), ~2.9 (sept, 1H, CH)-
(2-Bromophenyl)(4-isopropylphenyl)methanol (Predicted)~7.1-7.6 (m, 8H)~1.2 (d, 6H, CH₃), ~2.9 (sept, 1H, CH)~5.8 (s, 1H, CH-OH), ~2.5 (d, 1H, OH)
This compound (Predicted)~7.2-7.8 (m, 8H)~1.2 (d, 6H, CH₃), ~2.9 (sept, 1H, CH)-

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound NameAromatic CarbonsAlkyl CarbonsOther Carbons
2-Bromobenzaldehyde[2][3]~127-136-~191 (C=O)
1-Bromo-4-isopropylbenzene[4]~120-150~24 (CH₃), ~34 (CH)-
(2-Bromophenyl)(4-isopropylphenyl)methanol (Predicted)~125-145~24 (CH₃), ~34 (CH)~75 (CH-OH)
This compound (Predicted)~128-142~24 (CH₃), ~34 (CH)~196 (C=O)

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion (M⁺)Key Fragments
2-Bromobenzaldehyde[5][6]184/186 (approx. 1:1)183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺), 105, 77
1-Bromo-4-isopropylbenzene[4][7]198/200 (approx. 1:1)183/185 ([M-CH₃]⁺), 119, 91
(2-Bromophenyl)(4-isopropylphenyl)methanol304/306 (approx. 1:1)289/291 ([M-CH₃]⁺), 225/227, 183/185, 119
This compound302/304 (approx. 1:1)287/289 ([M-CH₃]⁺), 223, 183/185, 119

Experimental Protocols

A general procedure for the synthesis of this compound via a Grignard reaction followed by oxidation is outlined below.

1. Synthesis of (2-Bromophenyl)(4-isopropylphenyl)methanol (Grignard Reaction)

  • Materials: 1-Bromo-4-isopropylbenzene, Magnesium turnings, Anhydrous diethyl ether, 2-Bromobenzaldehyde, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed.

    • A solution of 1-bromo-4-isopropylbenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (4-isopropylphenylmagnesium bromide).

    • Once the Grignard reagent has formed, a solution of 2-bromobenzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (2-bromophenyl)(4-isopropylphenyl)methanol. The product can be purified by column chromatography.

2. Synthesis of this compound (Oxidation)

  • Materials: (2-Bromophenyl)(4-isopropylphenyl)methanol, Pyridinium chlorochromate (PCC), Anhydrous dichloromethane, Celite.

  • Procedure: [5]

    • To a solution of (2-bromophenyl)(4-isopropylphenyl)methanol in anhydrous dichloromethane, Celite is added.

    • Pyridinium chlorochromate (PCC) is added in one portion to the stirred suspension at room temperature.[5]

    • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

    • The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford this compound.

3. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, and solid samples are analyzed as KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic route from the starting materials to the final product, highlighting the key intermediate.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde (2-Bromophenyl)(4-isopropylphenyl)methanol (2-Bromophenyl)(4-isopropylphenyl)methanol 1-Bromo-4-isopropylbenzene 1-Bromo-4-isopropylbenzene Grignard Reagent 4-isopropylphenyl magnesium bromide 1-Bromo-4-isopropylbenzene->Grignard Reagent  + Mg, Et2O   This compound This compound (2-Bromophenyl)(4-isopropylphenyl)methanol->this compound  Oxidation (PCC)   Grignard Reagent->(2-Bromophenyl)(4-isopropylphenyl)methanol  Grignard  Reaction  

Caption: Synthetic pathway for this compound.

References

confirming the regioselectivity of substitution reactions on 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the regioselectivity of substitution reactions on complex molecules like 2-Bromo-4'-isopropylbenzophenone is paramount for efficient and predictable synthesis of target compounds. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions, offering insights into their mechanisms, typical experimental conditions, and expected outcomes.

While specific experimental data on this compound is limited in the available literature, this guide draws upon established principles and data from analogous 2-halobenzophenones and other aryl halides to provide a predictive framework. The substitution reactions—Buchwald-Hartwig amination, Suzuki coupling, Heck reaction, and Sonogashira coupling—are pivotal in forming new carbon-nitrogen and carbon-carbon bonds at the ortho-position to the carbonyl group.

Performance Comparison of Key Substitution Reactions

The choice of reaction is dictated by the desired substituent to be introduced. Below is a comparative summary of these reactions, highlighting their key features.

Reaction TypeBond FormedTypical Nucleophile/ReagentKey AdvantagesPotential Limitations
Buchwald-Hartwig Amination C-NPrimary or secondary amines, amidesWide substrate scope, good functional group tolerance.[1]Catalyst poisoning by certain functional groups, potential for side reactions.[2]
Suzuki Coupling C-C (Aryl/Vinyl)Organoboron compounds (boronic acids, esters)Mild reaction conditions, low toxicity of reagents, commercially available starting materials.[3]Potential for homocoupling side products.
Heck Reaction C-C (Alkenyl)AlkenesGood for forming substituted alkenes, often with high stereoselectivity.[4][5]Regioselectivity can be an issue with unsymmetrical alkenes.
Sonogashira Coupling C-C (Alkynyl)Terminal alkynesDirect introduction of an alkyne moiety, can be performed under mild, copper-free conditions.[6][7]Requires a terminal alkyne, potential for homocoupling of the alkyne.

Experimental Protocols: A General Framework

Detailed experimental protocols are crucial for reproducibility. While specific conditions for this compound require optimization, the following provides a general methodology for each reaction type based on established procedures for similar substrates.

General Procedure for Buchwald-Hartwig Amination

Developed by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed reaction is a cornerstone for C-N bond formation.[1]

  • Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv), the desired amine or amide (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction Execution: The mixture is stirred at a specified temperature (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organohalides and organoboron compounds.[3]

  • Reaction Setup: A mixture of this compound (1.0 equiv), the corresponding boronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) is placed in a reaction flask.

  • Solvent Addition: A degassed solvent system, often a mixture of an organic solvent and water (e.g., toluene/H₂O or dioxane/H₂O), is added.

  • Reaction Execution: The reaction is heated to a temperature typically ranging from 80 to 100 °C under an inert atmosphere and stirred until completion.

  • Work-up and Purification: The mixture is cooled, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

General Procedure for Heck Reaction

Named after Richard F. Heck, this reaction involves the coupling of an unsaturated halide with an alkene.[4]

  • Reaction Setup: In a reaction vessel, this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are combined.

  • Solvent Addition: Anhydrous, polar aprotic solvent such as DMF or NMP is added.

  • Reaction Execution: The mixture is heated, typically between 80 and 140 °C, under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is obtained after purification by chromatography or recrystallization.

General Procedure for Sonogashira Coupling

This reaction, developed by Kenkichi Sonogashira, is a powerful tool for the synthesis of arylalkynes.[8]

  • Reaction Setup: this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are added to a flask.

  • Solvent and Base Addition: A suitable solvent (e.g., THF or DMF) and a base (e.g., Et₃N or iPr₂NH) are added. The base often serves as the solvent as well.

  • Reaction Execution: The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is purified by column chromatography.

Factors Influencing Regioselectivity

The regioselectivity of these substitution reactions on this compound is primarily directed to the carbon atom bearing the bromine atom. This is due to the mechanism of palladium-catalyzed cross-coupling reactions, which proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The electronic and steric environment of the molecule can influence the rate of this oxidative addition.

Regioselectivity_Factors Substrate This compound Reaction_Type Reaction Type (Suzuki, Buchwald-Hartwig, etc.) Substrate->Reaction_Type Determines potential substituents Product 2-Substituted-4'-isopropylbenzophenone Substrate->Product Transforms into Catalyst_System Catalyst System (Palladium Source + Ligand) Reaction_Type->Catalyst_System Influences choice of Reaction_Conditions Reaction Conditions (Base, Solvent, Temperature) Catalyst_System->Reaction_Conditions Requires specific Reaction_Conditions->Product Affects yield and purity

Key factors influencing the outcome of substitution reactions.

Experimental Workflow

A typical workflow for performing and analyzing these substitution reactions is outlined below. This systematic approach ensures reliable and reproducible results.

Experimental_Workflow start Start: Select Reaction Type setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup execution Reaction Execution (Temperature, Time, Atmosphere) setup->execution monitoring Reaction Monitoring (TLC, GC-MS) execution->monitoring monitoring->execution Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Isolated Product analysis->end

A generalized experimental workflow for substitution reactions.

References

evaluating the performance of different phosphine ligands in 2-Bromo-4'-isopropylbenzophenone cross-coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful tools for this purpose. The success of these transformations is often critically dependent on the choice of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. This guide provides a comparative evaluation of the performance of different phosphine ligands in the cross-coupling of 2-Bromo-4'-isopropylbenzophenone, a sterically hindered ketone building block.

Performance Comparison of Phosphine Ligands

The choice of phosphine ligand significantly impacts the yield and efficiency of cross-coupling reactions involving sterically hindered substrates like this compound. The ideal ligand should promote oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent transmetalation and reductive elimination steps while minimizing side reactions.

Based on established principles in cross-coupling catalysis, a selection of commercially available phosphine ligands can be evaluated for their potential efficacy in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The expected trend in performance is summarized in the table below.

Ligand Name (Acronym)StructureKey FeaturesExpected Yield
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich biarylphosphine. Generally excellent for sterically hindered substrates.High
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich biarylphosphine. Often provides high turnover numbers.High
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos with isopropoxy groups, offering a balance of steric bulk and electron-donating ability.High
BrettPhos (2-Biphenyl)di-tert-butylphosphineBulky tert-butyl groups provide significant steric hindrance.Moderate to High
Triphenylphosphine (PPh₃) P(C₆H₅)₃Less sterically bulky and electron-rich compared to biarylphosphines. May be less effective for hindered substrates.Low to Moderate

Note: The expected yields are qualitative and based on the general performance of these ligands in similar cross-coupling reactions. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. These protocols are based on general procedures for similar substrates and should be optimized for the specific reaction.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the C-C bond formation between this compound and phenylboronic acid using a palladium/phosphine ligand catalyst system.

Diagram of the Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants & Catalyst reaction Heat under Inert Atmosphere (e.g., Toluene, 80-100 °C) start->reaction Add Solvent reactants This compound, Phenylboronic Acid, Base (e.g., K₂CO₃) reactants->start catalyst Pd Precatalyst (e.g., Pd(OAc)₂), Phosphine Ligand catalyst->start quench Quench Reaction reaction->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolate 2-Phenyl-4'-isopropylbenzophenone purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4'-isopropylbenzophenone.

Buchwald-Hartwig Amination of this compound with Aniline

This protocol outlines a general procedure for the C-N bond formation between this compound and aniline.

Diagram of the Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(Lₙ) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange R'NH₂ Base amine_complex Ar-Pd(II)-NHR'(Lₙ) ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.024 mmol, 2.4 mol%) to an oven-dried reaction vessel.

  • Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylamino)-4'-isopropylbenzophenone.

Conclusion

The selection of an appropriate phosphine ligand is a critical parameter for the successful cross-coupling of sterically demanding substrates like this compound. While direct comparative data is limited, insights from analogous systems suggest that bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are likely to provide superior performance in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The provided experimental protocols offer a robust starting point for researchers to develop and optimize these important transformations for their specific applications. Further screening and optimization of reaction conditions are recommended to achieve the highest possible efficiency and yield.

comparison of 2-Bromo-4'-isopropylbenzophenone with other brominated aromatic ketones in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, brominated aromatic ketones serve as versatile building blocks for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. Among these, 2-Bromo-4'-isopropylbenzophenone stands out as a key intermediate. This guide provides an objective comparison of its performance with other brominated benzophenone derivatives in pivotal organic transformations, supported by available experimental data and detailed protocols.

The Role of Brominated Benzophenones in Cross-Coupling Reactions

The bromine substituent on the benzophenone scaffold is a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The position of the bromine atom (ortho, meta, or para) and the nature of other substituents on the aromatic rings significantly influence the reactivity of the molecule. Generally, ortho-substituted aryl halides can exhibit different reactivity compared to their para-counterparts due to steric hindrance and potential catalyst-directing effects. The isopropyl group at the 4'-position of the target molecule is an electron-donating group, which can also influence the electronic properties of the benzophenone system.

This guide focuses on four cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Comparative Data for Suzuki-Miyaura Coupling of Brominated Benzophenones

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromobenzophenonePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100~70-80Inferred from general procedures
4-BromobenzophenonePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10095[1]
This compound Phenylboronic acidData not availableData not availableData not availableData not availableData not available

Discussion: The ortho-position of the bromine in this compound may introduce steric hindrance, potentially requiring more sterically demanding and electron-rich phosphine ligands (e.g., Buchwald-type ligands) for optimal yields compared to the para-substituted 4-bromobenzophenone. The electron-donating isopropyl group is not expected to significantly hinder the oxidative addition step.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a brominated benzophenone is as follows:

  • To a reaction vessel, add the brominated benzophenone (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][3]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C(sp²)-C(sp³) bonds.

Comparative Data for Heck Reaction of Brominated Benzophenones

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromobenzophenoneStyrenePd(OAc)₂ / PPh₃Et₃NDMF100Moderate to GoodInferred from general procedures[4][5]
4-BromobenzophenoneStyrenePd(OAc)₂K₂CO₃DMF/H₂O80Good[4]
This compound StyreneData not availableData not availableData not availableData not availableData not available

Discussion: Similar to the Suzuki coupling, the steric hindrance from the ortho-bromine in this compound might necessitate higher temperatures or more active catalyst systems to achieve high yields in the Heck reaction compared to 4-bromobenzophenone.

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction is as follows:

  • In a reaction vessel, combine the brominated benzophenone (1.0 mmol), the alkene (1.5 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol), a phosphine ligand if necessary (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).

  • Purge the vessel with an inert gas.

  • Add a polar aprotic solvent such as DMF or NMP.

  • Heat the mixture to the required temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.[4][6]

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Olefin_Complex [Ar-Pd(II)(L2)(Olefin)]+X- Ar-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Olefin_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base)

Figure 2: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Comparative Data for Sonogashira Coupling of Brominated Benzophenones

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromobenzophenonePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65GoodInferred from general procedures[7][8]
4-BromobenzophenonePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65GoodInferred from general procedures[7][8]
This compound PhenylacetyleneData not availableData not availableData not availableData not availableData not available

Discussion: The Sonogashira coupling is generally less sensitive to steric hindrance around the C-Br bond compared to Suzuki and Heck reactions. Therefore, this compound is expected to perform well in this transformation under standard conditions.

Experimental Protocol: Sonogashira Coupling

A typical procedure for the Sonogashira coupling is as follows:

  • To a Schlenk flask, add the brominated benzophenone (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) salt like CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or i-Pr₂NH).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.[7][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of C-N bonds.

Comparative Data for Buchwald-Hartwig Amination of Brominated Benzophenones

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromobenzophenoneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100Good to ExcellentInferred from general procedures[10][11]
4-BromobenzophenoneAnilinePd(OAc)₂ / XPhosK₃PO₄Toluene110GoodInferred from general procedures[10][11]
This compound MorpholineData not availableData not availableData not availableData not availableData not available

Discussion: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For the sterically more hindered this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are likely to be more effective.

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.03 mmol), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).

  • Add the brominated benzophenone (1.0 mmol) and the amine (1.2 mmol).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture with stirring to the specified temperature (typically 80-120 °C).

  • Monitor the reaction's progress.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.[10][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Base, Ligand) Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature with Stirring Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Figure 3: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various palladium-catalyzed cross-coupling reactions. While direct comparative data is limited, by analogy to other brominated benzophenones, its reactivity can be predicted and optimized. The ortho-position of the bromine atom is the most significant structural feature influencing its reactivity, often necessitating the use of specialized catalyst systems to overcome steric hindrance. This guide provides a framework for researchers to design and execute synthetic strategies utilizing this and related brominated aromatic ketones, contributing to the advancement of organic synthesis and drug discovery.

References

A Comparative Guide to a Novel Biphenyl Ketone Derivative and its Precursor, 2-Bromo-4'-isopropylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the commercially available starting material, 2-Bromo-4'-isopropylbenzophenone, and a novel derivative, (4'-isopropyl-[1,1'-biphenyl]-2-yl)(phenyl)methanone. The structural elucidation of the novel compound is presented through a detailed synthetic protocol and expected characterization data. A direct comparison of their physicochemical properties and a potential biological activity are summarized in tabular format, supported by experimental methodologies.

From Precursor to Novel Compound: A Synthetic Overview

The novel compound, (4'-isopropyl-[1,1'-biphenyl]-2-yl)(phenyl)methanone, is synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the straightforward introduction of a phenyl group in place of the bromine atom on the benzophenone scaffold.

Synthesis_Workflow start This compound (Starting Material) reagents Phenylboronic Acid, Pd(PPh3)4, K2CO3, Toluene/Ethanol/Water start->reagents + reaction Suzuki-Miyaura Cross-Coupling reagents->reaction product (4'-isopropyl-[1,1'-biphenyl]-2-yl)(phenyl)methanone (Novel Compound) reaction->product yields purification Workup and Column Chromatography product->purification followed by AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Novel_Compound (4'-isopropyl-[1,1'-biphenyl]-2-yl)(phenyl)methanone Novel_Compound->AChE inhibition Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling

A Mechanistic Comparison of Reactions Involving 2-Bromo-4'-isopropylbenzophenone and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed mechanistic comparison of the reactivity of 2-Bromo-4'-isopropylbenzophenone and its chloro-analogue, 2-Chloro-4'-isopropylbenzophenone. The information presented is based on established principles of organic chemistry and supported by data from related studies. This document aims to assist researchers in designing synthetic routes and understanding the nuanced differences in the chemical behavior of these two important building blocks.

The reactivity of aryl halides is fundamentally governed by the nature of the carbon-halogen (C-X) bond. In the case of this compound and 2-Chloro-4'-isopropylbenzophenone, the key difference lies in the C-Br versus the C-Cl bond. The C-Br bond is longer and weaker than the C-Cl bond, which has significant implications for reactions where the cleavage of this bond is a key step.[1]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The reactivity of the aryl halide in this step follows the general trend: I > OTf > Br >> Cl.[2] This is a direct consequence of the C-X bond strength, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Consequently, this compound is expected to be significantly more reactive than its chloro-analogue in Suzuki-Miyaura coupling reactions. Reactions with the bromo derivative will likely proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to the chloro derivative. The use of 2-Chloro-4'-isopropylbenzophenone may necessitate more specialized and forcing conditions, such as the use of bulky, electron-rich phosphine ligands and stronger bases, to achieve comparable yields.[3][4]

Table 1: Illustrative Comparison of Reaction Parameters for a Suzuki-Miyaura Coupling

ParameterThis compound2-Chloro-4'-isopropylbenzophenoneRationale
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)Higher reactivity of the C-Br bond.
Ligand Standard phosphine ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., SPhos, XPhos)To facilitate the more difficult oxidative addition to the C-Cl bond.
Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., >100 °C)To overcome the higher activation energy of C-Cl bond cleavage.
Reaction Time ShorterLongerReflects the faster rate of oxidative addition.
Typical Yield HighModerate to High (with optimization)Dependent on successful optimization of conditions for the less reactive chloride.

This table presents expected trends based on general principles of aryl halide reactivity and not on direct experimental comparison of the two specified compounds.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Coupled Product Ar-X Ar-X Ar-X->Oxidative\nAddition Aryl Halide R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Boronic Acid/Ester Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for aryl halides. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[6][7]

In the context of 2-halo-4'-isopropylbenzophenones, the benzoyl group at the 2-position acts as the necessary electron-withdrawing group to facilitate SNAr. The rate-determining step in the addition-elimination mechanism is the initial attack of the nucleophile to form the Meisenheimer complex.[8] The reactivity of the leaving group in this type of reaction generally follows the trend F > Cl > Br > I.[9] This is because a more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, in contrast to palladium-catalyzed coupling reactions, 2-Chloro-4'-isopropylbenzophenone is expected to be more reactive than its bromo-analogue in SNAr reactions.

Table 2: Illustrative Comparison of Reaction Parameters for a Nucleophilic Aromatic Substitution

ParameterThis compound2-Chloro-4'-isopropylbenzophenoneRationale
Reaction Rate SlowerFasterHigher electronegativity of chlorine makes the ipso-carbon more electrophilic.
Reaction Temperature HigherLowerLower activation energy for the nucleophilic attack on the chloro-analogue.
Nucleophile Strength May require a stronger nucleophileCan react with a wider range of nucleophilesTo compensate for the lower reactivity of the bromo-compound.
Typical Yield Good to HighHighGenerally high-yielding reactions if the substrate is sufficiently activated.

This table presents expected trends based on general principles of SNAr reactions and not on direct experimental comparison of the two specified compounds.

Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Aryl_Halide Aryl-X (X = Br, Cl) Addition Addition Aryl_Halide->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Product Aryl-Nu Elimination->Product Leaving_Group X⁻ Elimination->Leaving_Group Nucleophile Nu⁻ Nucleophile->Addition

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution that can be adapted for either this compound or its chloro-analogue, with considerations for their differing reactivities.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Setup Combine Aryl Halide, Boronic Acid, Base, and Solvent Degas Degas the Mixture (e.g., N2 sparging) Setup->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Halo-4'-isopropylbenzophenone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a reaction vessel, add the 2-halo-4'-isopropylbenzophenone, arylboronic acid, and base.

  • Add the solvent system.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Substrate: For 2-Chloro-4'-isopropylbenzophenone, higher catalyst loadings, the use of a bulky, electron-rich ligand (e.g., SPhos, XPhos), and higher reaction temperatures may be necessary to achieve a satisfactory reaction rate and yield.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 2-Halo-4'-isopropylbenzophenone (1.0 equiv)

  • Nucleophile (e.g., an alcohol, amine, or thiol) (1.1-2.0 equiv)

  • Base (if required, e.g., NaH, K₂CO₃)

  • Solvent (e.g., DMF, DMSO, THF)

Procedure:

  • If the nucleophile is not used in its anionic form, pre-treat it with a suitable base (e.g., NaH for an alcohol) in an appropriate solvent under an inert atmosphere.

  • To a solution of the 2-halo-4'-isopropylbenzophenone in the chosen solvent, add the nucleophile (or its pre-formed anion).

  • Heat the reaction mixture to the required temperature (typically 60-150 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note on Substrate: this compound may require higher temperatures and/or longer reaction times compared to its chloro-analogue to achieve complete conversion.

Conclusion

The choice between this compound and its chloro-analogue as a synthetic precursor has significant mechanistic and practical implications. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and versatile substrate, allowing for milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue is expected to be more reactive due to the higher electronegativity of chlorine. A thorough understanding of these mechanistic differences is crucial for the efficient design and optimization of synthetic routes in research and drug development.

References

Benchmarking 2-Bromo-4'-isopropylbenzophenone: A Comparative Guide to its Efficiency in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of aryl halide is a critical parameter that dictates the efficiency, yield, and overall success of a chemical transformation. This guide provides a comparative analysis of 2-Bromo-4'-isopropylbenzophenone's performance against other common aryl halides in three cornerstone reactions for carbon-carbon and carbon-nitrogen bond formation: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Grignard reaction. This objective comparison, supported by experimental data, aims to inform substrate selection and reaction optimization in research and development settings.

Executive Summary

Aryl bromides, such as this compound, generally exhibit a favorable balance of reactivity and stability, often providing higher yields and requiring milder reaction conditions than their aryl chloride counterparts. While aryl iodides are typically more reactive, their higher cost and lower stability can be prohibitive. The data presented herein illustrates that while specific yields are highly dependent on the reaction conditions and coupling partners, the underlying reactivity trends of aryl halides hold true.

Comparative Data in Cross-Coupling Reactions

The following tables summarize the performance of various aryl halides in Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a basis for comparison with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the efficiency of the catalytic cycle.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,4-dimethylbenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95%
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100198%
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100197%
2-ChlorotoluenePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O1001688%

Note: Data for 2-Bromo-1,4-dimethylbenzene is used as a proxy for this compound due to structural similarity. The yield is inferred from similar reactions under these conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the aryl halide significantly influences the rate of oxidative addition, a key step in the catalytic cycle.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,4-dimethylbenzenen-Propylamine[Pd(cinnamyl)Cl]₂ / GPhosNaOtBuTHF25196%[1]
4-BromotoluenePiperidinePd(OAc)₂ / DavePhosNaOtAmXylene100-High
BromobenzeneMorpholinePd(OAc)₂ / RuPhosNaOtBuSolvent-free1101295%[2]
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1001665%

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%), followed by the base (e.g., K₃PO₄, 2.0 mmol). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%), the phosphine ligand (e.g., GPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., THF, 2 mL). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Grignard Reaction: A Conceptual Comparison

The formation of a Grignard reagent is a fundamental transformation for aryl halides. The reactivity order for this reaction is generally I > Br > Cl.

  • This compound : The presence of the bromine atom allows for the relatively straightforward formation of the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent. The electron-withdrawing benzoyl group can, however, slightly deactivate the aromatic ring towards oxidative insertion of magnesium compared to a simple alkyl-substituted bromobenzene.

  • Other Aryl Bromides (e.g., Bromobenzene) : These readily form Grignard reagents under standard conditions.

  • Aryl Chlorides (e.g., Chlorobenzene) : The formation of Grignard reagents from aryl chlorides is significantly more challenging and often requires activated magnesium (e.g., Rieke magnesium) or harsher reaction conditions.

Visualizing the Workflow and Reaction Pathways

To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide E Reaction Mixture A->E B Coupling Partner B->E C Catalyst System C->E D Base & Solvent D->E F Heating & Stirring E->F G Quenching & Extraction F->G H Purification G->H I Product H->I

Caption: General experimental workflow for a cross-coupling reaction.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)-X->Ligand\nExchange Base Base Base->Ligand\nExchange Nu-H Nucleophile Nu-H->Ligand\nExchange Ar-Pd(II)-Nu Ar-Pd(II)-Nu Ligand\nExchange->Ar-Pd(II)-Nu Reductive\nElimination Reductive Elimination Ar-Pd(II)-Nu->Reductive\nElimination Reductive\nElimination->Pd(0) Product Product Reductive\nElimination->Product Ar-Nu Product

Caption: Simplified catalytic cycle for cross-coupling reactions.

Conclusion

This compound emerges as a robust and efficient substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile, characteristic of an aryl bromide, allows for high-yield transformations under generally milder conditions than those required for analogous aryl chlorides. For researchers and process chemists, this translates to greater flexibility in reaction design, improved energy efficiency, and a broader tolerance of sensitive functional groups. While specific reaction optimization will always be necessary, the inherent reactivity of the carbon-bromine bond in this compound makes it a valuable building block in the synthesis of complex organic molecules.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4'-isopropylbenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 2-Bromo-4'-isopropylbenzophenone, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved garments, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of inhalation: Move the person to fresh air and ensure they are comfortable for breathing.

  • In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

As a brominated aromatic ketone, this compound is classified as a halogenated organic waste. Improper disposal can lead to environmental contamination and potential health hazards. The primary recommended method for the disposal of this compound is through licensed hazardous waste incineration.

1. Waste Segregation and Collection:

  • Do not mix this compound with non-halogenated organic waste or other incompatible chemicals.

  • Collect waste in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.

2. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous materials.

4. Spill and Leak Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound waste B Is the waste properly segregated in a labeled, sealed container? A->B C Segregate waste in a designated, labeled, and sealed container. B->C No D Store the waste container in a cool, dry, and well-ventilated area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. D->E F Provide waste information and schedule a pickup. E->F G Waste is transported for incineration at a licensed facility. F->G H End: Proper Disposal Complete G->H

Caption: Decision-making workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.